Technical Documentation Center

Boc-Nalpha-methyl-N-im-trityl-D-histidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-Nalpha-methyl-N-im-trityl-D-histidine
  • CAS: 1217682-00-2

Core Science & Biosynthesis

Foundational

Boc-Nalpha-methyl-N-im-trityl-D-histidine CAS number and properties

This technical guide provides an in-depth analysis of Boc-Nα-methyl-N(im)-trityl-D-histidine , a specialized amino acid building block used in advanced peptide synthesis and peptidomimetic drug design. Advanced Building...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Boc-Nα-methyl-N(im)-trityl-D-histidine , a specialized amino acid building block used in advanced peptide synthesis and peptidomimetic drug design.

Advanced Building Block for Peptidomimetics and Protease-Resistant Therapeutics

Executive Summary

Boc-Nα-methyl-N(im)-trityl-D-histidine is a highly specialized amino acid derivative designed for the synthesis of metabolically stable peptides. It combines three critical structural modifications:

  • D-Configuration: Inverts the stereochemistry to confer resistance against endogenous proteases.

  • Nα-Methylation: Restricts backbone flexibility, disrupts hydrogen bonding (preventing aggregation), and further blocks enzymatic degradation.

  • Orthogonal Protection: Utilizes Boc (N-terminus) and Trityl (Imidazole side-chain) groups, making it ideal for specific solid-phase strategies (e.g., N-terminal capping in Fmoc SPPS) or solution-phase segment condensation.

This guide details the physicochemical properties, synthetic utility, and handling protocols required to effectively deploy this reagent in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

While the non-methylated parent compound is widely cataloged, the N-methylated variant is often a custom-synthesized reagent.

PropertySpecification
Chemical Name Nα-(tert-Butoxycarbonyl)-Nα-methyl-N(im)-trityl-D-histidine
Common Abbreviation Boc-NMe-D-His(Trt)-OH
CAS Number Custom/Derivative (Parent D-isomer: ; L-isomer: 32926-43-5)
Molecular Formula C₃₁H₃₃N₃O₄ (Calculated based on N-methylation)
Molecular Weight ~511.61 g/mol
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water.[1][2][]
Appearance White to off-white powder.[][4]
Purity Standard ≥ 98% (HPLC), Chiral Purity ≥ 99% (critical to avoid epimers).
Structural Analysis

The molecule features a tertiary amide at the alpha position due to the methyl group. This introduces significant steric bulk, which has two major implications:

  • Cis/Trans Isomerism: The N-methyl peptide bond can exist in both cis and trans conformations (unlike standard trans peptide bonds), influencing the folding of the final peptide.

  • Coupling Difficulty: The steric hindrance around the nitrogen makes acylation of this amino acid (and coupling to it) significantly slower than standard amino acids.

Synthetic Utility & Mechanism

The "Boc/Trityl" Strategic Paradox

In standard Solid Phase Peptide Synthesis (SPPS), the choice of protecting groups dictates the workflow.

  • Boc-SPPS: Uses TFA for N-terminal deprotection.[5] Since the Trityl (Trt) group is acid-labile, it would be prematurely removed during the first deprotection cycle.

  • Fmoc-SPPS: Uses Piperidine (base) for N-terminal deprotection. Trityl is stable to base but removed by TFA during final cleavage.

Why use Boc-NMe-D-His(Trt)-OH? This reagent is uniquely suited for N-Terminal Capping in Fmoc-SPPS or Solution Phase Synthesis .

Use Case: N-Terminal Capping in Fmoc-SPPS

When this residue is the final amino acid added to an Fmoc-synthesized chain:

  • Coupling: The Boc-NMe-D-His(Trt)-OH is coupled to the resin-bound peptide.

  • Global Deprotection: The resin is treated with TFA.[5]

    • The Trityl group (side chain) is cleaved.[6]

    • The Boc group (N-terminus) is cleaved.[7]

    • The peptide is cleaved from the resin.[5][6][8][9]

  • Result: A fully deprotected, free-amine peptide is released in a single step, avoiding the need for a separate Fmoc removal step before cleavage.

Mechanism of Action in Drug Design

The incorporation of N-methyl-D-histidine serves as a "conformational lock."

  • Proteolytic Stability: Most peptidases recognize L-amino acids and amide hydrogens. The D-stereochemistry and N-methylation blind the enzyme to the substrate.

  • Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, increasing lipophilicity and potentially improving oral bioavailability.

Experimental Protocols

Handling & Storage
  • Storage: Store at -20°C. Keep desiccated. Allow to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Stability: The Trityl group is sensitive to acid.[5][6][7][9] Avoid exposure to acidic fumes (e.g., HCl, TFA) during storage.

Coupling Protocol (Critical)

Due to the steric hindrance of the N-methyl group, standard coupling protocols (e.g., HBTU/DIEA) often result in low yields or deletion sequences.

Recommended High-Efficiency Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt (1-Hydroxy-7-azabenzotriazole) to accelerate the reaction.

  • Stoichiometry:

    • 4.0 eq Boc-NMe-D-His(Trt)-OH

    • 3.9 eq HATU

    • 8.0 eq DIPEA (Diisopropylethylamine)

  • Procedure:

    • Dissolve the amino acid and HATU in dry DMF.

    • Add DIPEA immediately before adding to the resin.

    • Reaction Time: Allow to react for 2–4 hours (double the standard time).

    • Double Coupling: Filter and repeat the coupling step with fresh reagents to ensure >99% conversion.

  • Monitoring: Standard colorimetric tests (Kaiser test) may be unreliable for secondary amines (N-methyl). Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Deprotection & Cleavage

For the "N-Terminal Capping" strategy (Fmoc-SPPS context):

  • Cocktail: TFA / TIS (Triisopropylsilane) / Water (95:2.5:2.5).

  • Scavenging: The Trityl cation is a stable carbocation. TIS is essential to scavenge it and prevent re-attachment to Cysteine or Tryptophan residues.

  • Time: 2–3 hours at room temperature.

Visualization of Synthetic Logic

Diagram 1: Chemical Structure & Protecting Group Strategy

This diagram illustrates the orthogonal protection scheme and the steric environment of the molecule.

ChemicalStructure cluster_deprotection Global Deprotection (TFA) Core D-Histidine Core (Inverted Stereochemistry) N_Alpha Alpha Nitrogen (Nα) Core->N_Alpha Imidazole Imidazole Ring Core->Imidazole Boc Boc Group (Acid Labile) N_Alpha->Boc Protects N-term Methyl Methyl Group (Steric Bulk) N_Alpha->Methyl Modifies Backbone Trityl Trityl Group (Trt) (Acid Labile) Imidazole->Trityl Protects Side Chain

Caption: Structural breakdown showing the dual acid-labile protecting groups (Boc/Trt) targeted for simultaneous removal.

Diagram 2: N-Terminal Capping Workflow (Fmoc SPPS)

This workflow demonstrates the specific utility of this Boc-derivative in an Fmoc synthesis pipeline.

SPPS_Workflow Start Fmoc-Peptide-Resin (Chain Elongation Complete) Fmoc_Remove 1. Remove N-term Fmoc (20% Piperidine) Start->Fmoc_Remove Coupling 2. Couple Boc-NMe-D-His(Trt)-OH (HATU / DIPEA / 4 hrs) Fmoc_Remove->Coupling Check Coupling Check (Chloranil Test) Coupling->Check Check->Coupling Fail (Recouple) Cleavage 3. Global Cleavage (TFA / TIS / H2O) Check->Cleavage Pass Final Final Peptide (H-NMe-D-His-...-OH) Cleavage->Final Boc & Trt removed simultaneously

Caption: Workflow for using Boc-NMe-D-His(Trt)-OH as the final residue in Fmoc SPPS to achieve single-step global deprotection.

References

  • BenchChem. Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis. (2025).[4][5][6][7] Retrieved from

  • Sigma-Aldrich. Boc-His(Trt)-OH Product Specification & Safety Data Sheet. (CAS 32926-43-5).[1][10][2][11] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51340373: Boc-D-His(Trt)-OH. Retrieved from

  • Chatterjee, J., et al.N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research (2008).
  • Chem-Impex. N-alpha-Boc-N-im-trityl-L-histidine Product Data. Retrieved from

Sources

Exploratory

difference between N-methyl L-histidine and N-methyl D-histidine

Structural Divergence, Metabolic Fate, and Pharmacological Utility Executive Summary The term "N-methyl histidine" represents a nomenclature intersection that frequently confuses two distinct biochemical contexts: regioc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence, Metabolic Fate, and Pharmacological Utility

Executive Summary

The term "N-methyl histidine" represents a nomenclature intersection that frequently confuses two distinct biochemical contexts: regiochemistry (position of the methyl group) and stereochemistry (chirality of the backbone).

For the drug development professional, the distinction between N-methyl-L-histidine and N-methyl-D-histidine is not merely academic—it dictates the molecule's utility as either a precise metabolic biomarker or a robust peptidomimetic scaffold.

  • The L-Isomers (Physiological): Predominantly

    
    -methyl-L-histidine (3-MeHis) and 
    
    
    
    -methyl-L-histidine (1-MeHis). These are endogenous metabolites used to track muscle proteolysis and dietary intake.[1]
  • The D-Isomers (Pharmacological): Predominantly

    
    -methyl-D-histidine. These are synthetic tools used to engineer proteolytic resistance into peptide therapeutics.
    

This guide deconstructs these differences, providing actionable protocols for their separation, analysis, and application.

Part 1: Structural & Stereochemical Foundations

To ensure experimental integrity, we must first disambiguate the nomenclature. "N-methyl" can refer to methylation at the


-amine (backbone) or the imidazole ring (side chain).
The Nomenclature Matrix
Common NameIUPAC/Chemical SpecificityChiralityPrimary Domain

-Methyl-L-Histidine
(S)-2-(methylamino)-3-(1H-imidazol-4-yl)propanoic acidL Drug Design: Peptidomimetics (conformational constraint).

-Methyl-D-Histidine
(R)-2-(methylamino)-3-(1H-imidazol-4-yl)propanoic acidD Drug Design: Protease-resistant scaffold.
3-Methyl-L-Histidine

-methyl-L-histidine
L Biomarker: Skeletal muscle breakdown (Actin/Myosin).
1-Methyl-L-Histidine

-methyl-L-histidine
L Biomarker: Dietary meat intake (Anserine metabolite).[1][2]

Critical Note: In metabolic literature, "N-methyl histidine" almost exclusively refers to the ring-methylated forms (1-MeHis or 3-MeHis). In peptide synthesis literature, it refers to the


-methyl forms. This guide addresses both, with a focus on the L vs. D  distinction requested.

Part 2: Physiological & Metabolic Divergence

The biological recognition of the L-enantiomer versus the D-enantiomer is absolute. This chirality determines whether the molecule is a metabolic signal or a metabolic "ghost."

The L-Isomer: The Metabolic Signal

3-Methyl-L-Histidine (


-Me-L-His)  is the gold standard for monitoring myofibrillar protein degradation.
  • Origin: Post-translational methylation of histidine residues in actin and myosin by SETD3 methyltransferase.

  • Fate: Upon proteolysis, 3-Me-L-His is released.[3][4] Crucially, it cannot be re-acylated onto tRNA. It is quantitatively excreted in urine.

  • Utility: Its excretion rate is directly proportional to muscle protein breakdown (MPB).

1-Methyl-L-Histidine (


-Me-L-His)  is largely exogenous in humans.
  • Origin: Hydrolysis of dietary anserine (

    
    -alanyl-
    
    
    
    -methyl-L-histidine) found in poultry and fish.[2]
  • Utility: A confounding variable in muscle studies; must be subtracted or controlled for by dietary restriction.

The D-Isomer: The Pharmacological Tool

-Methyl-D-Histidine  does not occur naturally in mammalian metabolic pathways. This "invisibility" is its strength.
  • Proteolytic Resistance: Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acids. The D-configuration, combined with

    
    -methylation, creates a steric and stereochemical blockade, preventing peptide bond hydrolysis.
    
  • Receptor Selectivity: Incorporating D-His into a peptide sequence induces a "beta-turn" conformation, often locking the peptide into a bioactive shape that increases affinity for specific G-protein coupled receptors (GPCRs) while reducing off-target binding.

Pathway Visualization (DOT)

MetabolicFate cluster_0 Endogenous L-Pathway cluster_1 Exogenous D-Pathway (Therapeutic) Actin Muscle Actin/Myosin (L-His residues) Methylation Methylation (SETD3) Post-Translational Actin->Methylation Protein Methylated Protein (3-Me-L-His) Methylation->Protein Proteolysis Proteolysis (Muscle Breakdown) Protein->Proteolysis L_Pool Free 3-Me-L-His (Plasma) Proteolysis->L_Pool tRNA tRNA Synthetase L_Pool->tRNA BLOCKED (No Re-use) Urine Urinary Excretion (Biomarker) L_Pool->Urine 100% Clearance D_Input Exogenous N-Me-D-His Metabolism Enzymatic Degradation D_Input->Metabolism RESISTANT Stable Stable Circulation (Drug Half-life) D_Input->Stable High Stability

Caption: Comparative metabolic fate. L-isomers are obligate excretion products; D-isomers evade enzymatic degradation.

Part 3: Analytical Separation Protocols

Distinguishing N-methyl-L-histidine from N-methyl-D-histidine requires chiral resolution. Standard C18 HPLC cannot separate enantiomers.

Protocol: Chiral LC-MS/MS Separation

Objective: Quantify L vs. D isomers of N-methyl histidine in plasma or synthesis mixtures.

Methodology: The use of a Crown Ether or Zwitterionic chiral stationary phase is recommended over derivatization methods (like Marfey's reagent) for higher throughput and reproducibility.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

    • Rationale: Zwitterionic columns (ZWIX) effectively separate amino acids without derivatization based on charge and steric fit.

  • Mobile Phase:

    • A: MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Ammonium Formate.

    • B: MeOH (100%).

    • Note: Avoid high water content with ZWIX columns to maintain phase integrity.

Step-by-Step Workflow:

  • Sample Prep:

    • Mix 50 µL Plasma + 150 µL cold Methanol (1% Formic Acid).

    • Vortex 30s, Centrifuge 10 min at 15,000 x g (4°C).

    • Collect supernatant.

  • Chromatography:

    • Isocratic elution (dependent on column specificities, typically high organic).

    • Temperature: 25°C (Lower temperatures often improve chiral selectivity).

  • Detection (MRM Transitions):

    • 3-Me-His: 170.1

      
       124.1 (Quant), 170.1 
      
      
      
      95.1 (Qual).
    • 1-Me-His: 170.1

      
       126.1 (Distinct fragment due to 
      
      
      
      -methylation).
    • Note: L and D isomers will have the same MS transitions but distinct Retention Times (RT).

Analysis Logic Diagram (DOT)

AnalysisWorkflow Sample Biological Sample (Plasma/Urine) Deprotein Protein Precipitation (MeOH/Formic Acid) Sample->Deprotein Centrifuge Centrifugation 15,000g, 10 min Deprotein->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC Chiral UHPLC (Zwitterionic Phase) Supernatant->LC Separation Enantiomeric Resolution LC->Separation Peak1 Peak 1: L-Isomer (Endogenous) Separation->Peak1 Peak2 Peak 2: D-Isomer (Exogenous/Impurity) Separation->Peak2 MS MS/MS Detection (MRM 170->124) Peak1->MS Peak2->MS

Caption: Workflow for resolving chiral N-methyl histidine species using LC-MS/MS.

Part 4: Applications in Drug Development[5][6][7][8]

The strategic substitution of L-His with


-Methyl-D-Histidine  is a high-value tactic in peptide engineering.
Stability Enhancement Mechanism

Peptide therapeutics fail primarily due to rapid renal clearance and enzymatic degradation.

  • Mechanism: The

    
    -methyl group eliminates the hydrogen on the amide nitrogen, removing a hydrogen bond donor. This alters the solvation energy and permeability.
    
  • Synergy: Coupling this with the D-configuration renders the peptide bond unrecognizable to the catalytic triad of serine proteases (e.g., trypsin), which require a specific L-stereochemical orientation for the nucleophilic attack.

Case Study Comparison
FeatureL-Histidine Peptide

-Me-D-Histidine Peptide
Serum Half-Life Minutes (< 10 min)Hours (> 4 hrs)
Protease Susceptibility High (Trypsin/Chymotrypsin)Negligible
Conformation Flexible / Alpha-helixRestricted / Beta-turn inducer
Membrane Permeability Low (Polar H-bonds)Improved (Reduced H-bonding)

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature of tocopherols and related compounds, and of amino acids." European Journal of Biochemistry, 1984. Link

  • Wilkinson, A. et al. "SETD3 is an actin histidine methyltransferase that prevents primary dystocia." Nature, 2019. Link

  • Tessari, P. et al. "3-Methylhistidine as a marker of muscle protein breakdown: The state of the art." Current Opinion in Clinical Nutrition & Metabolic Care, 2016. Link

  • Gentilucci, L. et al. "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Medicinal Chemistry, 2010. Link

  • Ilisz, I. et al. "Separation of amino acid enantiomers by high-performance liquid chromatography." Journal of Chromatography A, 2019. Link

Sources

Foundational

Technical Guide: Solubility &amp; Handling of Boc-N-Me-D-His(Trt)-OH

The following technical guide details the solubility profile, handling protocols, and application strategies for Boc-N-Me-D-His(Trt)-OH . This guide addresses the specific physicochemical challenges posed by the N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling protocols, and application strategies for Boc-N-Me-D-His(Trt)-OH .

This guide addresses the specific physicochemical challenges posed by the N-methyl and Trityl modifications, providing a self-validating framework for researchers in peptide therapeutics and organic synthesis.

Physicochemical Profile & Solubility Logic

Compound Identity:


-t-Butoxycarbonyl-

-methyl-D-histidine(

-trityl) CAS Registry: (Analogous L-isomer: 32926-43-5; N-Me variants typically custom synthesized) Molecular Weight: ~511.6 g/mol (Calculated based on parent Boc-His(Trt)-OH MW 497.6 + Methyl group)
Solubility Matrix

The solubility of Boc-N-Me-D-His(Trt)-OH is governed by the interplay between its hydrophobic protecting groups (Boc, Trityl) and the disruption of the amide backbone hydrogen bonding by the


-methyl group.
SolventSolubility RatingTypical Conc.Mechanism of Action
DMF (N,N-Dimethylformamide)Excellent 0.1 M – 0.5 MPolar aprotic nature solvates the peptide backbone; N-methylation prevents aggregation, enhancing solubility compared to non-methylated analogs.
DMSO (Dimethyl Sulfoxide)High 0.1 M – 0.4 MStrong dipole interacts with the imidazole and amide functionalities. Recommended for stock solutions if DMF is contraindicated.
DCM (Dichloromethane)Good 0.05 M – 0.2 MSolubilizes the hydrophobic Trityl and Boc groups effectively, though less efficient than DMF for high concentrations.
Water Insoluble < 0.001 MHydrophobic bulk of Trityl and Boc groups dominates.

Critical Insight: The


-methyl group generally increases solubility in organic solvents by eliminating the H-bond donor capability of the 

-amine, reducing intermolecular aggregation—a common issue with standard histidine derivatives.

Dissolution Protocol (Standard Operating Procedure)

To ensure reproducibility and prevent "crashing out" during automated synthesis, follow this self-validating dissolution workflow.

Reagents Required[1][2][3][4][5]
  • Solvent: Anhydrous DMF (Grade: amine-free,

    
    99.8%) or DMSO.
    
  • Vessel: Borosilicate glass vial (polypropylene tubes may leach plasticizers in DMSO).

  • Equipment: Ultrasonic bath (35–40 kHz).

Step-by-Step Workflow

DissolutionProtocol Start Weigh Boc-N-Me-D-His(Trt)-OH (Target: 0.2 M) AddSolvent Add 80% of Calc. Volume (DMF or DMSO) Start->AddSolvent Vortex Vortex Mixing (30 seconds) AddSolvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonication Ultrasonication (30°C, 5-10 mins) Check1->Sonication No (Cloudy) TopUp Add Solvent to Final Volume Check1->TopUp Yes Sonication->Check1 Filter Filter (0.45 µm PTFE) Remove particulates TopUp->Filter Ready Ready for Coupling Filter->Ready

Figure 1: Decision-tree workflow for preparing stock solutions, ensuring complete dissolution before volume finalization.

Validation Step: After filtration, hold the vial against a black background with strong backlighting. The solution must be free of any "shimmering" particulates (Tyndall effect), which indicate incomplete solvation or aggregation.

Application in Solid Phase Peptide Synthesis (SPPS)[1][2][6]

The use of Boc-N-Me-D-His(Trt)-OH presents unique challenges in coupling efficiency due to the steric bulk of the Trityl group combined with the N-methyl modification.

Coupling Conditions

Standard carbodiimide couplings (DIC/HOBt) are often insufficient for N-methylated amino acids due to steric hindrance.

  • Recommended Reagents: HATU or PyAOP with HOAt.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 3–5 equivalents relative to resin loading.

  • Reaction Time: Double coupling (2 x 1 hour) or extended single coupling (2–4 hours).

Deprotection Logic (The "Trityl Trap")

In Boc chemistry , the choice of the Trityl (Trt) protecting group on Histidine is strategic but risky.

  • Acid Lability: The Trityl group is highly acid-labile. It is removed by TFA.[1][2][3][4]

  • Boc Removal: The Boc group is also removed by TFA.[2][3]

  • Consequence: Treating this peptide with TFA (standard Boc deprotection) will simultaneously remove the Trityl side-chain protection .

    • Usage Case A (Terminal His): If this is the final amino acid, simultaneous deprotection is desirable.

    • Usage Case B (Internal His): If you need to continue synthesis, the imidazole side chain will be unprotected (free amine), leading to potential side reactions (acylation of the imidazole) in subsequent steps.

    • Solution for Internal Positions: If the Histidine is internal, use Boc-N-Me-D-His(DNP)-OH or Boc-N-Me-D-His(Tos)-OH instead, as DNP and Tos are stable to TFA and removed by HF.

Steric Hindrance & Pathway

The following diagram illustrates the steric environment and the necessary activation pathway.

CouplingPathway AA Boc-N-Me-D-His(Trt)-OH (Sterically Bulky) Activator HATU / HOAt / DIEA (Strong Activation) AA->Activator Activation ActiveEster O-At Active Ester (Highly Reactive) Activator->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling Resin Peptide-Resin (Free Amine) Resin->Coupling Product Elongated Peptide Coupling->Product Slow Kinetics (Due to N-Me/Trt Bulk)

Figure 2: Activation pathway highlighting the requirement for high-efficiency coupling reagents (HATU/HOAt) to overcome the steric barrier of the N-methyl and Trityl groups.

Troubleshooting & Stability

Common Issues
  • Gelation in DMF:

    • Cause: High concentration (>0.5 M) or old DMF containing amines.

    • Fix: Dilute to 0.2 M and warm to 40°C. Use fresh, amine-free DMF.

  • Racemization:

    • Risk: N-methylated amino acids are prone to racemization during activation, particularly if pre-activation times are long.

    • Prevention: Use Oxyma Pure or HOAt as additives. Minimize base contact time before adding to the resin.

  • Precipitation upon addition to Resin:

    • Cause: The resin solvent (e.g., DCM) is incompatible with the stock solvent (DMSO).

    • Fix: Ensure the resin is swollen in the same solvent system (DMF) used for the amino acid solution.

Storage
  • Solid State: Store at +2°C to +8°C (desiccated).

  • Solution State: Use immediately. Do not store Boc-amino acids in DMF/DMSO for >24 hours due to the risk of slow Boc removal or side reactions.

References

  • Sigma-Aldrich. Boc-His(Trt)-OH Product Specification & Solubility Data. (Analogous L-isomer data). Retrieved from

  • Bachem. Technical Note: Handling of N-Methyl Amino Acids in SPPS. Retrieved from

  • PubChem. Boc-His(Trt)-OH Compound Summary (CID 13968084). Retrieved from [5]

  • MedChemExpress. Boc-His(Trt)-OH Solubility and Handling Guide. Retrieved from

Sources

Exploratory

The Historiography and Biochemical Landscape of N-Methylated Histidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the history, biosynthesis, metabolism, and physiological significance of N-methylated...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the history, biosynthesis, metabolism, and physiological significance of N-methylated histidine derivatives. Focusing on three key molecules—1-methylhistidine (1-MH), 3-methylhistidine (3-MH), and ergothioneine (EGT)—this document synthesizes foundational knowledge with contemporary research to offer a detailed resource for professionals in the fields of biochemistry, medicine, and drug development. We delve into the distinct origins and biochemical pathways of these compounds, from the post-translational modification of contractile proteins to the dietary acquisition of a unique sulfur-containing amino acid. Furthermore, this guide outlines established analytical methodologies for their quantification, discusses their emerging roles as biomarkers in various pathological states, and explores their potential as therapeutic targets. Through a combination of in-depth narrative, structured data presentation, and detailed pathway diagrams, we aim to provide a definitive reference on the evolving science of N-methylated histidine derivatives.

A Historical Perspective: Unraveling the Methylated Imidazole Ring

The story of N-methylated histidine derivatives is one of incremental discovery, spanning over a century of biochemical investigation. The initial identification of these molecules was often serendipitous, emerging from studies on diverse biological materials, from fungi to muscle tissue.

Ergothioneine: An Early Discovery from a Fungal Source

The first of these derivatives to be isolated was ergothioneine (EGT) . In 1909, the French scientist Charles Tanret was investigating the chemical constituents of the ergot fungus (Claviceps purpurea), a notorious pathogen of rye, when he identified a novel sulfur-containing compound.[1] He named it "ergothioneine," a nod to its source. Just two years later, in 1911, its chemical structure was elucidated, revealing it to be a unique thiourea derivative of histidine.[1][2] For many decades, the physiological role of ergothioneine remained enigmatic, though its potent antioxidant properties were recognized. It is now understood that while fungi and certain bacteria are the primary producers of ergothioneine, animals and humans must acquire it through their diet.[1]

3-Methylhistidine: A Marker of Muscle Protein Turnover

The discovery of 3-methylhistidine (3-MH) was intimately linked to the study of muscle proteins. In 1967, researchers independently identified 3-MH as a component of actin and myosin, the primary contractile proteins in muscle.[3][4] This discovery was significant because 3-MH is formed through the post-translational methylation of a specific histidine residue within these proteins.[4][5] Subsequent research revealed that when muscle proteins are broken down, 3-MH is released and excreted in the urine without being reused for protein synthesis.[5] This characteristic established 3-MH as a valuable biomarker for quantifying the rate of muscle protein catabolism, a tool that has since been widely used in clinical and physiological research.[3][6]

1-Methylhistidine and the Story of Anserine

The history of 1-methylhistidine (1-MH) is intertwined with that of the dipeptide anserine (β-alanyl-1-methyl-L-histidine). Anserine was discovered in the early 20th century in the muscle tissue of various animals, particularly birds. It was later determined that 1-methylhistidine is a constituent of anserine.[7] Unlike 3-MH, 1-MH is not synthesized endogenously in humans but is derived almost exclusively from the dietary intake of anserine-containing foods, primarily meat and fish.[8][9] The hydrolysis of anserine in the gastrointestinal tract releases 1-MH, which is then absorbed and subsequently excreted. This dietary origin has made 1-MH a reliable biomarker for assessing meat consumption in nutritional and epidemiological studies.[9][10]

The Biochemical Landscape: Synthesis and Metabolism

The three primary N-methylated histidine derivatives have distinct and fascinating biochemical pathways governing their synthesis and degradation. These pathways are crucial to understanding their physiological roles and their utility as biomarkers.

1-Methylhistidine and Anserine: A Dietary Tale

In humans, 1-methylhistidine is not synthesized de novo. Its presence is a direct result of the consumption and metabolism of the dipeptide anserine. The synthesis of anserine itself occurs in other vertebrates and involves two primary pathways:

  • Methylation of Carnosine: Carnosine (β-alanyl-L-histidine) is first synthesized from β-alanine and L-histidine by carnosine synthase. Subsequently, carnosine N-methyltransferase (CARNMT1) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N-1 position of the imidazole ring of the histidine residue within carnosine, forming anserine.[11]

  • Dipeptide Synthesis with 1-Methylhistidine: Alternatively, L-histidine can first be methylated to form 1-methylhistidine. Carnosine synthase 1 (CARNS1) can then directly ligate β-alanine and 1-methylhistidine to form anserine.[9]

Once ingested by humans, anserine is hydrolyzed by carnosinases in the gastrointestinal tract, releasing β-alanine and 1-methylhistidine. The liberated 1-MH is absorbed, circulates in the plasma, and is eventually excreted in the urine.

3-Methylhistidine: A Post-Translational Signature of Muscle Breakdown

3-Methylhistidine is synthesized as a post-translational modification of specific histidine residues in actin and myosin.[5][12] This process occurs after the polypeptide chains of these proteins have been synthesized. The methylation is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. Upon degradation of actin and myosin during normal muscle protein turnover or in catabolic states, 3-methylhistidine is released. Importantly, it is not re-incorporated into newly synthesized proteins.[5] Instead, it is quantitatively excreted in the urine, either as the free amino acid or as its N-acetylated derivative.[13] This metabolic fate is the foundation of its use as a biomarker of myofibrillar protein breakdown.

Ergothioneine: A Unique Fungal and Bacterial Thiol

The biosynthesis of ergothioneine is restricted to certain fungi and bacteria and proceeds through distinct aerobic and anaerobic pathways.

  • Aerobic Biosynthesis: In many bacteria, the pathway involves a series of enzymatic steps. It begins with the methylation of histidine to hercynine. In a subsequent key step, a C-S bond is formed between hercynine and a sulfur donor, typically cysteine or γ-glutamylcysteine, a reaction catalyzed by a non-heme iron enzyme. A final lyase-catalyzed step releases ergothioneine. The specific enzymes involved can vary between organisms (e.g., EgtA, EgtB, EgtC, EgtD, and EgtE in mycobacteria).[14][15] In fungi, a more streamlined two-enzyme system (Egt1 and Egt2) carries out a similar transformation.[16]

  • Anaerobic Biosynthesis: Some anaerobic bacteria utilize a different pathway. Here, a methyltransferase (EanA) first converts histidine to hercynine. Then, a rhodanese-like enzyme (EanB) facilitates the transfer of sulfur to hercynine to produce ergothioneine.[17]

The catabolism of ergothioneine is less well understood in humans. However, microbial degradation pathways have been identified. For instance, some soil bacteria can degrade ergothioneine to L-glutamate, trimethylamine, hydrogen sulfide, carbon dioxide, and ammonia through a five-step pathway initiated by the enzyme ergothionase.[18]

Physiological Roles and Clinical Significance

The N-methylated histidine derivatives play diverse and important roles in physiology and have emerged as significant players in the diagnosis and monitoring of various diseases.

1-Methylhistidine: A Biomarker of Dietary Intake

The primary clinical utility of 1-methylhistidine is as a biomarker of meat and fish consumption.[10][12] Because it is not produced endogenously in humans, its levels in urine and plasma directly reflect recent dietary intake of anserine-rich foods.[9] This has proven invaluable in nutritional epidemiology, providing an objective measure to validate self-reported dietary data.[10] Elevated levels of 1-methylhistidine have been associated with increased blood pressure in some populations, and interestingly, with better kidney graft survival, potentially reflecting a higher intake of white meat versus red meat.[9]

3-Methylhistidine: A Window into Muscle Catabolism

Urinary excretion of 3-methylhistidine is a well-established and clinically utilized biomarker of skeletal muscle protein breakdown.[3][6][19] Elevated levels are observed in conditions associated with muscle wasting, such as severe injury, thyrotoxicosis, and certain muscular dystrophies.[3][11] Conversely, decreased levels can be seen in conditions with reduced muscle mass or turnover, such as myxedema.[3] It is important to note that dietary intake of meat can also contribute to urinary 3-methylhistidine levels, and therefore, a meat-free diet is often recommended prior to its measurement for accurate assessment of endogenous muscle breakdown.[1][11]

ConditionChange in 3-Methylhistidine LevelsClinical Implication
Severe Injury/TraumaIncreasedIncreased muscle protein breakdown
ThyrotoxicosisIncreasedAccelerated muscle catabolism
Muscular DystrophiesOften IncreasedMuscle wasting
Starvation (prolonged)IncreasedUtilization of muscle protein for energy
MyxedemaDecreasedReduced muscle protein turnover
Prednisolone AdministrationIncreasedGlucocorticoid-induced muscle catabolism

Table 1: Clinical Conditions Affecting Urinary 3-Methylhistidine Excretion

Ergothioneine: A Potent Cytoprotective Antioxidant

Ergothioneine is a powerful antioxidant with a unique mechanism of action. It directly scavenges a wide range of reactive oxygen and nitrogen species.[2][19] Unlike many other antioxidants, ergothioneine is actively transported into cells and tissues by a specific transporter, OCTN1, leading to its accumulation in areas of high oxidative stress.[2] Its antioxidant activity is multifaceted, involving:

  • Direct Radical Scavenging: Neutralizing harmful free radicals.

  • Metal Chelation: Binding to metal ions like copper and iron, preventing them from participating in the generation of reactive oxygen species.

  • Regulation of Other Antioxidant Systems: Modulating the activity of other antioxidant enzymes and pathways.[19]

Due to its potent cytoprotective effects, ergothioneine is being investigated for its potential therapeutic role in a variety of conditions associated with oxidative stress, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, cardiovascular diseases, and certain types of cancer.[2][20][21][22] Clinical trials are underway to evaluate the efficacy of ergothioneine supplementation in improving cognitive health and mitigating the effects of aging.[4][17][20][23]

Analytical Methodologies: Quantification in Biological Matrices

The accurate quantification of N-methylated histidine derivatives in biological samples such as plasma, urine, and erythrocytes is crucial for both research and clinical applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

General Workflow for HPLC-MS/MS Analysis

A typical workflow for the analysis of these derivatives involves the following steps:

  • Sample Preparation: This usually involves protein precipitation from plasma or erythrocytes, or simple dilution of urine samples. An isotopically labeled internal standard (e.g., L-ergothioneine-d9) is added to correct for matrix effects and variations in sample processing and instrument response.[24]

  • Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable column (e.g., a C18 or mixed-mode column). A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile) is used to separate the analytes of interest from other components in the sample.[18][25]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific mass-to-charge (m/z) transitions for each analyte and its internal standard in multiple reaction monitoring (MRM) mode. This provides a high degree of selectivity and allows for accurate quantification.[18][24]

Specific Parameters for Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-Methylhistidine170.1126.1
3-Methylhistidine170.1124.1
Ergothioneine230127
Ergothioneine-d9 (IS)239127

Table 2: Example Mass Spectrometric Transitions for N-Methylated Histidine Derivatives [14][24]

Enzyme Assays

The activity of enzymes involved in the metabolism of N-methylated histidine derivatives, such as histidine methyltransferases and ergothionase, can be assessed using various in vitro assays.

  • Histidine Methyltransferase Assay: A common method involves incubating the enzyme with its substrates (e.g., histidine or a histone peptide) and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine. The incorporation of the radiolabel into the substrate is then measured, typically by scintillation counting after separation of the product from the unreacted methyl donor.[26][27]

  • Ergothionase Assay: The activity of ergothionase can be determined by monitoring the conversion of ergothioneine to thiolurocanic acid, which can be detected spectrophotometrically.[28][29]

Future Directions and Conclusion

The field of N-methylated histidine derivatives continues to evolve, with ongoing research promising to further elucidate their roles in health and disease. Key areas of future investigation include:

  • Therapeutic Potential of Ergothioneine: Large-scale, long-term clinical trials are needed to definitively establish the efficacy of ergothioneine supplementation in preventing or treating neurodegenerative diseases and other age-related conditions.[4][21]

  • Novel Roles of 1-MH and 3-MH: While their utility as biomarkers is well-established, further research may uncover direct physiological functions for these molecules.

  • Enzyme Inhibitors and Activators: The development of specific inhibitors and activators for the enzymes involved in the metabolism of these derivatives could provide novel therapeutic strategies.

  • Microbiome Interactions: The role of the gut microbiome in the metabolism of dietary N-methylated histidine derivatives and its impact on host health is an emerging area of interest.

Visualized Pathways and Workflows

Anserine_Metabolism cluster_vertebrates In Vertebrates (e.g., poultry) cluster_human In Humans Carnosine Carnosine CARNMT1 Carnosine N-methyltransferase Carnosine->CARNMT1 Anserine_Synth Anserine CARNMT1->Anserine_Synth SAH S-Adenosyl- homocysteine CARNMT1->SAH SAM S-Adenosyl- methionine SAM->CARNMT1 Dietary_Anserine Dietary Anserine (from meat/fish) Hydrolysis Intestinal Hydrolysis (Carnosinase) Dietary_Anserine->Hydrolysis 1MH_Absorbed 1-Methylhistidine (Absorbed) Hydrolysis->1MH_Absorbed Excretion Urinary Excretion 1MH_Absorbed->Excretion

Caption: Metabolic pathway of dietary anserine to 1-methylhistidine in humans.

3MH_Pathway Protein_Synthesis Protein Synthesis Actin_Myosin Actin & Myosin (unmethylated) Protein_Synthesis->Actin_Myosin Methylation Post-Translational Methylation Actin_Myosin->Methylation SAH_3MH S-Adenosyl- homocysteine Methylation->SAH_3MH Methylated_Actin_Myosin 3-Methylhistidine in Actin & Myosin Methylation->Methylated_Actin_Myosin SAM_3MH S-Adenosyl- methionine SAM_3MH->Methylation Protein_Degradation Myofibrillar Protein Degradation Methylated_Actin_Myosin->Protein_Degradation Free_3MH Free 3-Methylhistidine Protein_Degradation->Free_3MH Urinary_Excretion_3MH Urinary Excretion (3-MH and N-acetyl-3-MH) Free_3MH->Urinary_Excretion_3MH

Caption: Biosynthesis and excretion pathway of 3-methylhistidine.

Ergothioneine_Biosynthesis cluster_aerobic Aerobic Pathway (e.g., Mycobacteria) cluster_anaerobic Anaerobic Pathway Histidine_A L-Histidine EgtD EgtD (Methyltransferase) Histidine_A->EgtD Hercynine_A Hercynine EgtD->Hercynine_A EgtB_EgtC_EgtE EgtB, EgtC, EgtE Hercynine_A->EgtB_EgtC_EgtE Cysteine Cysteine/ γ-Glutamylcysteine Cysteine->EgtB_EgtC_EgtE Ergothioneine_A Ergothioneine EgtB_EgtC_EgtE->Ergothioneine_A Histidine_B L-Histidine EanA EanA (Methyltransferase) Histidine_B->EanA Hercynine_B Hercynine EanA->Hercynine_B EanB EanB (Sulfur Transferase) Hercynine_B->EanB Sulfur_Source Sulfur Source Sulfur_Source->EanB Ergothioneine_B Ergothioneine EanB->Ergothioneine_B

Caption: Simplified aerobic and anaerobic biosynthesis pathways of ergothioneine.

HPLC_MS_Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, Dilution, + Internal Standard) Sample->Preparation HPLC HPLC Separation (e.g., C18 column, gradient elution) Preparation->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for HPLC-MS/MS analysis of N-methylated histidine derivatives.

References

  • Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. (2022). Frontiers in Pharmacology. [Link]

  • Ergothioneine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? (2018). Antioxidants & Redox Signaling. [Link]

  • Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. (1981). BMJ. [Link]

  • Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. (1981). PubMed Central. [Link]

  • Ergothioneine for cognitive health, longevity and healthy ageing: where are we now? (2025). Proceedings of the Nutrition Society. [Link]

  • 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained. (n.d.). HealthMatters.io. [Link]

  • The ergothioneine enigma: Navigating the chasm between anti-aging hype and clinical validation. (2024). The Innovation. [Link]

  • Ergothioneine for cognitive health, longevity and healthy ageing: where are we now? (2025). Cambridge Core. [Link]

  • Are age-related neurodegenerative diseases caused by a lack of the diet-derived compound ergothioneine? (2024). PubMed. [Link]

  • L-Ergothioneine. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

  • In Vitro Histone Methyltransferase Assay. (2008). PubMed Central. [Link]

  • Anserine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 3-Methylhistidine and 1-methylhistidine. (n.d.). BEVITAL AS. [Link]

  • Urinary biomarkers of meat consumption. (2013). PubMed Central. [Link]

  • Advances and prospects of ergothioneine in the treatment of cognitive frailty. (2025). PubMed. [Link]

  • Urinary 1-methylhistidine is a marker of meat consumption in Black and in White California Seventh-day Adventists. (2000). PubMed. [Link]

  • Metabolism of 3-methylhistidine in man. (1975). PubMed. [Link]

  • 1-Methylhistidine. (n.d.). Rupa Health. [Link]

  • 1-Methylhistidine (1-MH). (n.d.). Instalab. [Link]

  • Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. (2013). PubMed. [Link]

  • Characterization of ergothionase from Burkholderia sp. HME13 and its application to enzymatic quantification of ergothioneine. (2013). PubMed. [Link]

  • N-Heterocyclic Carbenes and Their Metal Complexes Based on Histidine and Histamine Derivatives of Bacteriopurpurinimide for the Combined Chemo- and Photodynamic Therapy of Cancer. (2023). PubMed Central. [Link]

  • A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. (2025). MDPI. [Link]

  • In Vitro Reconstitution of a Five-Step Pathway for Bacterial Ergothioneine Catabolism. (2021). PubMed. [Link]

  • In Vitro Histone Methyltransferase Assay. (2025). ResearchGate. [Link]

  • Characterization of ergothionase from Burkholderia sp. HME13 and its application to enzymatic quantification of ergothioneine. (2012). ResearchGate. [Link]

  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. (n.d.). MSACL. [Link]

  • 3-Methylhistidine. (n.d.). Metabolimix+ - Lab Results explained | HealthMatters.io. [Link]

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. [Link]

  • METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. (2021). ResearchGate. [Link]

  • Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection. (2025). ResearchGate. [Link]

  • A convenient spectrophotometric assay for the determination of L-ergothioneine in blood. (n.d.). SciSpace. [Link]

  • Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. (2012). Bentham Open. [Link]

  • METTL9 regulates N1-histidine methylation of zinc transporters to promote tumor growth. (2021). bioRxiv. [Link]

  • Assay Development for Histone Methyltransferases. (2010). PubMed Central. [Link]

  • Effects of Continuous Oral Intake of DR.ERGO® Ergothioneine Capsules on Skin Status: A Randomized, Double-Blind, Placebo-Controlled Trial. (2025). medRxiv. [Link]

  • The biology of ergothioneine, an antioxidant nutraceutical. (2020). PubMed Central. [Link]

  • Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. (2023). PubMed Central. [Link]

  • Ergothioneine, Ovothiol A, and Selenoneine—Histidine-Derived, Biologically Significant, Trace Global Alkaloids. (2022). MDPI. [Link]

  • Molecular basis for protein histidine N1-speci c methylation of the “His-x-His” motifs by METTL9. (2022). SciSpace. [Link]

Sources

Foundational

Chemical Stability of Trityl Protecting Group on N-Methyl Histidine: A Technical Guide

Topic: Chemical Stability of Trityl Protecting Group on N-Methyl Histidine Content Type: Technical Guide / Whitepaper[1] Executive Summary The incorporation of N-methyl histidine ( -methyl-L-histidine) into peptide seque...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of Trityl Protecting Group on N-Methyl Histidine Content Type: Technical Guide / Whitepaper[1]

Executive Summary

The incorporation of N-methyl histidine (


-methyl-L-histidine) into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and improve membrane permeability.[1] However, the chemical handling of this residue is complicated by the dual challenges of steric hindrance  at the 

-amine and the nucleophilicity of the imidazole side chain.

The Trityl (Trt) group is the industry-standard protecting group for the imidazole ring (


) in Fmoc solid-phase peptide synthesis (SPPS).[2] This guide analyzes the chemical stability profile of the Fmoc-N-Me-His(Trt)-OH  building block, focusing on its orthogonal stability during chain assembly and its controlled lability during resin cleavage.[1]

Chemical Architecture & Rationale

Structural Configuration

The standard building block for this application is Fmoc-


-methyl-His(

-trityl)-OH
.[1]
  • 
    -Methyl Group:  Provides resistance to enzymatic degradation (peptidases) and alters the peptide backbone conformation (cis/trans isomerism).[1]
    
  • 
    -Trityl Group:  A bulky, acid-labile group attached to the "tele" (
    
    
    
    ) nitrogen of the imidazole.
The Stability Paradox

The Trityl group serves two competing functions:

  • ** steric Shielding:** It suppresses the nucleophilicity of the imidazole ring, preventing self-acylation.

  • Racemization Suppression: By blocking the

    
    -nitrogen, it prevents the formation of the enamine intermediate that leads to racemization.
    

However, the presence of the


-methyl group  introduces significant steric bulk adjacent to the chiral center. While the Trt group itself is chemically stable to bases, the combination of N-methylation and bulky side-chain protection creates a kinetically difficult environment for peptide coupling, often requiring specialized protocols.

Stability Profile

Acid Lability (Cleavage)

The Trityl group on histidine is acid-labile .[1][2][3][4][5] It is designed to be removed during the final cleavage step using Trifluoroacetic acid (TFA).

  • Mechanism: Protonation of the imidazole nitrogen weakens the N-C(Ph)3 bond. The bond cleaves via an

    
    -like mechanism, releasing the stable Trityl Cation  (
    
    
    
    ).
  • Criticality of Scavengers: The released Trityl cation is a potent electrophile. Without adequate scavengers (e.g., TIS, Water), it will re-alkylate nucleophilic residues (Cys, Trp, or the His imidazole itself), leading to irreversible modifications.

Base Resistance (Fmoc Deprotection)

The Trt group is completely stable to the secondary amines used in Fmoc removal (e.g., 20% Piperidine in DMF).

  • Operational Insight: You can subject the peptide-resin to repeated cycles of basic deprotection without losing the His side-chain protection.[1]

  • Caution: While the Trt group is stable, the N-methyl His residue itself is prone to diketopiperazine (DKP) formation if it is at the C-terminus or penultimate position.

Thermal & Racemization Stability
  • Racemization Risk: High.[1]

  • Causality: The

    
    -methyl group lowers the energy barrier for oxazolone formation during activation. While Trt protection reduces this risk compared to unprotected His, it is less effective than the electron-withdrawing Boc group (used in Boc chemistry).[1]
    
  • Guideline: Avoid heating >50°C during the coupling of this residue. Use collidine or weak bases during activation to minimize proton abstraction.[1]

Visualization: Reaction Pathways[1][2][6]

Diagram 1: Acid-Mediated Cleavage & Scavenging Mechanism

This diagram illustrates the release of the Trityl group and the critical role of scavengers in preventing side reactions.[2]

TritylCleavage cluster_0 Protected State cluster_1 Cleavage Event (TFA) cluster_2 Outcomes His_Trt His(Trt)-Peptide (Acid Stable) Protonation Protonation of Imidazole N His_Trt->Protonation + TFA Cleavage Bond Fission (SN1) Protonation->Cleavage Free_His Free Histidine (Desired) Cleavage->Free_His Trt_Cation Trityl Cation (Ph3C+) Cleavage->Trt_Cation Scavenged Trt-Scavenger (Inert) Trt_Cation->Scavenged + Scavengers Side_Product Alkylated Peptide (Impurity) Trt_Cation->Side_Product No Scavenger TFA 95% TFA Scavengers TIS / H2O

Caption: Mechanism of Trityl removal by TFA. The electrophilic Trityl cation must be intercepted by scavengers (TIS) to prevent re-alkylation of the peptide.

Experimental Protocols

Coupling Protocol (Overcoming Sterics)

Due to the steric clash of the N-methyl group, standard coupling (HBTU/DIEA) often fails or proceeds slowly.

Recommended System:

Component Reagent Molar Eq Rationale
Activator HATU or PyAOP 1.0 eq Aza-benzotriazoles are superior for sterically hindered amines.[1]
Base HOAt (Additive) 1.0 eq Enhances reaction rate and suppresses racemization.[1]
Base DIEA 2.0 eq Maintains basic pH for activation.[1]
Solvent DMF (low water) - Polar aprotic solvent required.[1]

| Conditions | Double Coupling | 2 x 2 hrs | Ensures completion.[1] |

Step-by-Step:

  • Dissolve Fmoc-N-Me-His(Trt)-OH, HATU, and HOAt in DMF.[1]

  • Add DIEA immediately prior to adding to the resin.[1]

  • Agitate for 2 hours. Drain.

  • Repeat the coupling with fresh reagents (Double Couple).

  • Test: Standard Kaiser test (Ninhydrin) does not work for secondary amines (N-Me). Use Chloranil Test or Bromophenol Blue to verify coupling completion.[1]

Cleavage Cocktail (Deprotection)

To ensure complete removal of the Trt group without alkylating the peptide:

Cocktail Formulation (Reagent K derivative):

  • TFA: 90% (v/v)[1][3]

  • TIS (Triisopropylsilane): 5% (v/v) - Primary Trt Scavenger[1]

  • H2O: 2.5% (v/v)[1]

  • DODT (if Cys present): 2.5% (v/v)[1]

Procedure:

  • Wash resin with DCM (3x) to remove DMF traces (DMF can form complexes with Trt).[1]

  • Add cold cleavage cocktail.

  • Agitate at Room Temperature for 2.5 - 3 hours . (Note: Trt on His is slower to remove than Trt on Cys).[1]

  • Precipitate in cold diethyl ether.

Troubleshooting & Optimization

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Decision Identify Problem Type Start->Decision Prob1 Incomplete Coupling (Deletion Sequence) Decision->Prob1 Low Yield Prob2 Racemization (D-His isomer) Decision->Prob2 Isomers in HPLC Prob3 Alkylation (Mass +242 Da) Decision->Prob3 Wrong Mass Sol1 Switch to HATU/HOAt Double Couple Check Chloranil Test Prob1->Sol1 Sol2 Lower Temp (<40°C) Use Collidine as Base Prob2->Sol2 Sol3 Increase TIS Scavenger Extend Cleavage Time Prob3->Sol3

Caption: Decision tree for resolving common stability and synthetic issues with N-Me-His(Trt).

Quantitative Data: Racemization Comparison

Comparison of racemization rates during coupling (25°C, 1h):

Protecting GroupBase Used% D-Isomer Formed
Fmoc-His(Trt) DIEA< 2.0%
Fmoc-His(Trt) DBU (Strong Base)> 20.0%
Fmoc-His(Boc) DIEA< 0.5%

Note: While His(Boc) is more stable against racemization, His(Trt) is preferred in Fmoc chemistry because the Trt group can be removed under milder acidic conditions if needed, and it allows for orthogonal side-chain modification if using specific resins (e.g., 2-Cl-Trt resin).[1]

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis. BenchChem. Link[1]

  • Sigma-Aldrich. (2025).[1] Fmoc-N-Me-His(Trt)-OH Product Specification and Safety Data Sheet. Merck KGaA.[1] Link

  • Chem-Impex. (2025).[1] Fmoc-His(Trt)-Pro-OH and N-Methyl Histidine Derivatives in Peptide Synthesis. Chem-Impex International.[1] Link

  • Highfine Biotech. (2025).[1] Amino protecting group—triphenylmethyl series: Stability and Removal. Suzhou Highfine Biotech.[1] Link

  • ResearchGate. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids and side reactions. ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Efficient Coupling of Boc-N-Me-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

Introduction The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation.[1] Boc-N-Me-D-His(Trt)-OH, in particular, is a critical building block for synthesizing peptides with modified pharmacokinetic profiles and biological activities. The N-methylation introduces significant steric hindrance around the amide bond, making its formation a challenging step in solid-phase peptide synthesis (SPPS).[2] Furthermore, the imidazole side chain of histidine is prone to racemization, a side reaction that can compromise the final peptide's biological efficacy.[3][4] The trityl (Trt) protecting group on the imidazole side chain offers protection against certain side reactions but does not prevent racemization.[3][5]

This comprehensive guide provides detailed protocols and expert insights for the successful coupling of Boc-N-Me-D-His(Trt)-OH. It addresses the inherent challenges of steric hindrance and racemization by recommending optimized coupling reagents, reaction conditions, and analytical monitoring techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides.

The Challenge: Steric Hindrance and Racemization

The primary obstacles in the coupling of Boc-N-Me-D-His(Trt)-OH are twofold:

  • Steric Hindrance: The presence of a methyl group on the alpha-amino nitrogen significantly slows down the kinetics of the coupling reaction.[2] This steric bulk can lead to incomplete acylation, resulting in deletion sequences in the final peptide product.[2]

  • Racemization: Histidine is notoriously susceptible to racemization during the activation of its carboxyl group.[4] The imidazole ring's Nπ-nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.[4][6] While the Trt group protects the Nτ-nitrogen, it offers minimal protection against this epimerization pathway.[4]

Overcoming these challenges requires a carefully selected combination of potent coupling reagents, optimized reaction conditions, and vigilant monitoring of the reaction progress.

Recommended Coupling Reagents and Strategies

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like N-methylated derivatives.[7][8] More potent in-situ activating reagents are necessary to drive the reaction to completion and minimize side reactions.

Comparative Overview of Coupling Reagents
Coupling Reagent ClassExamplesActivation PrincipleKey Advantages for Boc-N-Me-D-His(Trt)-OH
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUFormation of highly reactive OAt, OBt, or O-6-ClBt esters.[9]High reactivity, effective for hindered couplings.[8][9] COMU offers enhanced safety and solubility.[10]
Phosphonium Salts PyBOP, PyAOPFormation of reactive OBt or OAt esters.Excellent for routine and difficult couplings; does not cause guanidinylation side reactions.[9]
Carbodiimides with Additives DIC/OxymaPureForms a reactive O-acylisourea intermediate, with the additive suppressing racemization.[10]OxymaPure is a non-explosive alternative to HOBt and HOAt, providing high coupling rates with low racemization.[10]
Thiouronium Salts TOTTForms a reactive species with good performance in sterically hindered couplings.Reported to have lower racemization levels compared to other reagents.[10]

For the coupling of Boc-N-Me-D-His(Trt)-OH, aminium/uronium reagents such as HATU or HCTU , and the newer Oxyma-based reagent COMU , are highly recommended due to their superior activation of the carboxylic acid, which helps to overcome the steric hindrance.[9][10]

Strategic Considerations:
  • Double Coupling: For particularly difficult sequences, a second coupling step with fresh reagents is often necessary to ensure complete acylation.[8]

  • Pre-activation: A short pre-activation time (1-5 minutes) of the Boc-N-Me-D-His(Trt)-OH with the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA) before addition to the resin can be beneficial.[8] However, prolonged pre-activation should be avoided as it can increase the risk of racemization.[11]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation and improve coupling efficiency.[8]

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Boc-N-Me-D-His(Trt)-OH using a manual Boc-SPPS workflow.

Boc-SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1 Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization 2 Coupling Coupling of Boc-N-Me-D-His(Trt)-OH Neutralization->Coupling 3 Washing Washing (DMF, DCM) Coupling->Washing 4 Monitoring Monitoring (Kaiser Test) Washing->Monitoring 5 Monitoring->Coupling 6b (Incomplete) Next_Cycle Next Amino Acid Cycle or Final Cleavage Monitoring->Next_Cycle 6a

Sources

Application

designing antimicrobial peptides with N-methyl D-histidine residues

The N-Methyl D-Histidine "Double-Lock" Strategy[1] Executive Summary Antimicrobial peptides (AMPs) hold immense potential as next-generation antibiotics but suffer from two critical limitations: rapid proteolytic degrada...

Author: BenchChem Technical Support Team. Date: March 2026

The N-Methyl D-Histidine "Double-Lock" Strategy[1]

Executive Summary

Antimicrobial peptides (AMPs) hold immense potential as next-generation antibiotics but suffer from two critical limitations: rapid proteolytic degradation in vivo and non-specific toxicity (hemolysis) at physiological pH.[1]

This guide details an advanced engineering strategy: the incorporation of N-methyl D-Histidine (N-Me-D-His) residues.[1] This "Double-Lock" approach synergizes three specific physicochemical mechanisms:

  • D-Stereochemistry: Prevents recognition by chiral-specific proteases (the first lock).[1]

  • N-Methylation: Eliminates the amide hydrogen bond donor and introduces steric bulk, further blocking enzymatic access and improving membrane permeability (the second lock).

  • Histidine pH-Switch: Exploits the imidazole side chain (

    
    ) to activate antimicrobial lethality only in acidic microenvironments (e.g., bacterial biofilms, lysosomes) while remaining neutral and non-toxic in blood (
    
    
    
    ).[1]
The Physico-Chemical Rationale

The inclusion of N-Me-D-His is not merely a substitution; it is a structural intervention.[1]

FeatureStandard L-HistidineN-Methyl D-HistidineImpact on AMP Utility
Proteolytic Stability Low (

min in serum)
Ultra-High (

hours)
Enables systemic bioavailability.[1]
H-Bonding Amide proton donorDonor Removed Increases lipophilicity; improves membrane penetration.[1]
Conformation

-helical propensity
Helix disruptor / Turn inducerPrevents aggregation; induces specific active conformations.[1]
Charge State pH-dependent (+ at pH < 6)pH-dependent (+ at pH < 6)Maintains pH-switchable toxicity.
Diagram 1: The "Double-Lock" Stabilization Mechanism

The following diagram illustrates how the combination of N-methylation and D-stereochemistry synergistically blocks protease activity.

DoubleLockMechanism cluster_0 Target Peptide Bonds Protease Serum Protease (Trypsin/Chymotrypsin) L_His L-Histidine (Standard) Protease->L_His Recognizes Substrate D_His D-Histidine (Chiral Mismatch) Protease->D_His Weak Binding NMe_D_His N-Me-D-Histidine (Double Lock) Protease->NMe_D_His No Binding Result_L Rapid Hydrolysis (Inactive) L_His->Result_L Result_D Partial Resistance (Steric Clash) D_His->Result_D Result_NM Complete Stability (No H-Bond + Steric Block) NMe_D_His->Result_NM

Caption: The "Double-Lock" mechanism: D-chirality prevents active site fitting, while N-methylation removes the scissile amide bond proton.[1]

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing peptides with N-methylated residues is challenging due to steric hindrance.[1][2] Standard coupling reagents (HBTU/HCTU) often fail, leading to deletions.[1] This protocol utilizes HATU/HOAt , the gold standard for hindered couplings.

Materials Required
  • Resin: Rink Amide MBHA (Low loading:

    
     mmol/g recommended to reduce aggregation).[1]
    
  • Amino Acid: Fmoc-N-Me-D-His(Trt)-OH.[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

Step-by-Step Procedure

1. Resin Preparation

  • Swell resin in DMF for 30 minutes.

  • Deprotect initial Fmoc group: 20% Piperidine in DMF (

    
     min).[1] Wash DMF (
    
    
    
    ).[1][2]

2. Coupling of Fmoc-N-Me-D-His(Trt)-OH

  • Note: N-methyl amino acids activate slower.[1]

  • Mix: 4 eq. Amino Acid + 3.9 eq.[2] HATU + 4 eq. HOAt in minimal DMF.

  • Add: 8 eq. DIPEA immediately before adding to resin.

  • Reaction: Shake for 2 hours at room temperature.

  • Monitoring: Kaiser test may be inconclusive for secondary amines. Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]

3. Coupling the Next Amino Acid (Critical Step)

  • The Challenge: Acylating the secondary amine of the N-methyl group on the resin is the most difficult step.

  • Reagents: Use HATU/HOAt again. PyBOP is a viable alternative.[2]

  • Procedure: Double coupling is mandatory.

    • Coupling 1: 4 eq.[2] AA / HATU / HOAt / DIPEA for 2 hours.

    • Coupling 2: Fresh reagents for 2 hours (or overnight).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

4. Cleavage & Work-up

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[2] Avoid thiol scavengers if not strictly necessary, as N-methyl peptides can be sensitive to acidolysis artifacts.[1]

  • Time: 2-3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Diagram 2: Synthesis Workflow for N-Methylated Peptides

SPPS_Workflow cluster_difficult Critical Step: N-Methyl Coupling Start Resin Swelling (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation (HATU/HOAt/DIPEA) Deprotect->Activate Coupling Coupling Reaction (2 Hours) Activate->Coupling Check QC: Chloranil Test (Secondary Amine) Coupling->Check Check->Coupling If Fail (Recouple) NextAA Coupling onto N-Me Residue (Double Coupling Required) Check->NextAA If Pass Cleave TFA Cleavage (95% TFA) NextAA->Cleave

Caption: Modified SPPS cycle emphasizing the rigorous activation required for N-methylated residues.

Protocol B: Validation Assays

To confirm the success of the design, you must validate both the stability and the pH-dependent activity .

1. Serum Stability Assay[3]
  • Purpose: Quantify the resistance conferred by N-Me-D-His.

  • Method:

    • Dilute peptide to 100 µM in 25% human serum (buffered to pH 7.4).

    • Incubate at 37°C.

    • Aliquot (50 µL) at

      
       hours.
      
    • Precipitate serum proteins with 200 µL Acetonitrile (0.1% TFA).

    • Centrifuge and analyze supernatant via RP-HPLC.[1]

  • Success Metric:

    
     intact peptide remaining after 24 hours.
    
2. pH-Dependent MIC (Minimum Inhibitory Concentration)[1]
  • Purpose: Verify the Histidine switch is active.

  • Method:

    • Prepare Mueller-Hinton Broth (MHB) adjusted to pH 7.4 and pH 5.5 .

    • Inoculate with S. aureus or P. aeruginosa (

      
       CFU/mL).
      
    • Add peptide serial dilutions (

      
       µM).
      
    • Incubate 18h at 37°C.

  • Success Metric:

    • pH 7.4: High MIC (>32 µM)

      
       Indicates low toxicity/activity in "blood-like" conditions.[1]
      
    • pH 5.5: Low MIC (<4 µM)

      
       Indicates potent activity in "infection-like" conditions.[1]
      
References
  • Chatterjee, J., et al. (2012).[4] Synthesis of N-methylated cyclic peptides. Nature Protocols.[4] Link

    • Key Insight: Defines the HATU/HOAt protocols for N-methyl
  • Bechinger, B. (1996). Structure and functions of channel-forming peptides: magainins, cecropins, melittin and alamethicin.[1] Journal of Membrane Biology. Link

    • Key Insight: Foundational work on histidine pH-switches in LAH4 peptides.
  • Di Grazia, A., et al. (2015). D-Amino acids incorporation in the frog skin-derived peptide temporin L: a strategy to improve the therapeutic index. Amino Acids.[2][3][5][6][7][8][9][10][11] Link

    • Key Insight: Demonstrates D-amino acid stability improvements in AMPs.
  • Li, W., et al. (2020). Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin.[7] European Journal of Pharmaceutical Sciences. Link

    • Key Insight: Direct application of N-methylation to improve AMP stability against trypsin.[1]

Sources

Method

reducing aggregation in amyloid peptides using N-methyl histidine

Application Note: Reducing Aggregation in Amyloid Peptides Using N-Methyl Histidine Executive Summary & Scientific Rationale Amyloidogenesis—the pathological self-assembly of misfolded proteins into insoluble fibrils—is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reducing Aggregation in Amyloid Peptides Using N-Methyl Histidine

Executive Summary & Scientific Rationale

Amyloidogenesis—the pathological self-assembly of misfolded proteins into insoluble fibrils—is the hallmark of neurodegenerative disorders like Alzheimer’s Disease (AD).[1][2][3][4] The core structural element of these fibrils is the cross-β sheet, stabilized by an extensive network of intermolecular hydrogen bonds between the peptide backbones.

The "Beta-Sheet Breaker" Strategy: Standard inhibition strategies often fail due to poor bioavailability or lack of specificity. A superior approach involves N-methylation of the peptide backbone , specifically targeting aggregation-prone regions (e.g., the KLVFF motif in Aβ16-20).[3]

Why N-Methyl Histidine? While N-methylation of hydrophobic residues (Phe, Leu) is common, N-methyl Histidine (N-Me-His) offers a unique dual-mechanism advantage:

  • Backbone Disruption: The N-methyl group replaces the amide proton, eliminating a critical hydrogen bond donor and introducing steric hindrance that physically blocks the stacking of subsequent monomers.

  • Metal Coordination Modulation: Histidine residues (His13, His14, His6) are the primary binding sites for Cu²⁺ and Zn²⁺, ions known to accelerate Aβ aggregation. Modifying the backbone geometry at these sites can alter metal coordination geometry, further destabilizing the pathogenic pathway.

This guide details the rational design, solid-phase synthesis (SPPS), and validation of N-methylated peptide inhibitors.

Mechanism of Action: The "Blocking Face"[3]

The efficacy of N-methylated peptides relies on creating a "Janus-faced" molecule:

  • Recognition Face: Unmodified side chains allow the inhibitor to bind specifically to the target amyloid monomer/oligomer via hydrophobic interactions and remaining H-bonds.

  • Blocking Face: The N-methyl group on the backbone amide prevents the recruitment of the next monomer, capping the fibril and arresting elongation.

Visualization: Beta-Sheet Disruption Pathway

G Monomer Amyloid Monomer (Aβ) Oligomer Toxic Oligomer (Beta-Sheet Rich) Monomer->Oligomer Nucleation Complex Inhibitor-Monomer Complex Monomer->Complex + Inhibitor (Recognition) Fibril Insoluble Fibril (Cross-Beta Core) Oligomer->Fibril Elongation Inhibitor N-Me-His Inhibitor (Beta-Breaker) Complex->Oligomer Blocked Arrest Aggregation Arrested Complex->Arrest Steric Clash & H-Bond Loss

Figure 1: Mechanism of N-methylated peptide inhibitors. The inhibitor binds the monomer but prevents the transition to toxic oligomers due to the N-methyl "cap".

Protocol A: Synthesis of N-Methyl Histidine Peptides (SPPS)

Challenge: N-methyl amino acids are sterically hindered, making the coupling of the subsequent amino acid extremely difficult. Standard SPPS protocols often result in deletion sequences.

Reagents Required:

  • Resin: Rink Amide MBHA (low loading: 0.3–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Fmoc-N-Me-His(Trt)-OH: Commercially available or synthesized via Freeman method.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Standard Couplings (Pre-N-Methylation): Use standard HBTU/DIPEA (1:2:4 eq) for residues C-terminal to the modification.

  • Coupling the N-Methyl Histidine:

    • Use 3 eq of Fmoc-N-Me-His(Trt)-OH.

    • Activate with 2.9 eq HATU and 6 eq DIPEA in DMF.

    • Reaction Time: 2 hours (double coupling recommended).

  • Crucial Step: Coupling to the N-Methylated Terminus:

    • The secondary amine of the N-methyl group is a poor nucleophile.

    • Use HATU/HOAt system.

    • Reagent Ratio: AA : HATU : HOAt : DIPEA = 4 : 4 : 4 : 8.

    • Reaction Time: Double couple: 2 hours, then overnight (12h).

    • Note: Monitor with Chloranil test (ninhydrin is ineffective for secondary amines).

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 3 hours (ensure Trt removal from His).

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile with 0.1% TFA.

Protocol B: Thioflavin T (ThT) Kinetic Assay

This assay quantifies the reduction in beta-sheet formation. ThT fluoresces intensely only when bound to amyloid fibrils.

Experimental Setup:

ComponentConcentrationRole
Amyloid Peptide (e.g., Aβ42) 10–25 µMAggregation substrate. Must be monomerized (HFIP treated) prior to use.
N-Me-His Inhibitor 10–100 µMTest compound. Ratios of 1:1, 1:5, 1:10 (Aβ:Inhibitor).
ThT Dye 20 µMFluorescence reporter.
Buffer PBS, pH 7.4Physiological simulation.

Procedure:

  • Pre-treatment: Dissolve Aβ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt pre-formed aggregates. Evaporate HFIP to obtain a peptide film.

  • Reconstitution: Dissolve film in DMSO (to 5 mM), then dilute into PBS.

  • Plating: In a black 96-well plate, mix Aβ, Inhibitor, and ThT.

  • Measurement:

    • Instrument: Fluorescence Plate Reader.

    • Excitation: 440 nm | Emission: 485 nm.

    • Kinetics: Read every 10 mins for 24–48 hours at 37°C with intermittent shaking (to promote nucleation).

Data Analysis: Fit data to a sigmoidal Boltzmann equation to extract:

  • 
     (Lag time): Time to nucleation. Effective inhibitors increase this.
    
  • 
     (Max Fluorescence): Extent of fibrillation. Effective inhibitors decrease this.
    

Protocol C: Transmission Electron Microscopy (TEM)

Visual confirmation of fibril morphology is mandatory to validate ThT data (as ThT can sometimes yield false positives/negatives).

Procedure:

  • Incubation: Take samples from the endpoint of the ThT assay (48h).

  • Grid Preparation: Place 5 µL of sample onto a glow-discharged Formvar/carbon-coated copper grid (300 mesh).

  • Adsorption: Allow to sit for 2 minutes. Blot excess with filter paper.

  • Staining: Add 5 µL of 2% Uranyl Acetate (filtered). Incubate 1 min. Blot.

  • Imaging: Visualize at 80–120 kV.

    • Control: Long, unbranched fibrils.

    • N-Me-His Treated: Amorphous aggregates or short, sparse oligomers.

Experimental Workflow & Logic

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Rational Design (Targeting Aβ16-20) Step2 SPPS with HATU/HOAt (N-Me-His coupling) Step1->Step2 Step3 HPLC Purification & MS Verification Step2->Step3 Step4 ThT Fluorescence Assay (Kinetics) Step3->Step4 Step5 TEM Imaging (Morphology) Step4->Step5 Step6 Cytotoxicity Assay (MTT/PC12 Cells) Step5->Step6

Figure 2: End-to-end workflow for developing N-methylated peptide therapeutics.

References

  • Kokkoni, N., et al. (2006). "N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity.[2][5] Optimization of the Inhibitor Structure." Biochemistry. Link

  • Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy." Nature Medicine. Link

  • Doig, A. J. (2007). "Peptide inhibitors of beta-amyloid aggregation." Current Opinion in Drug Discovery & Development. Link

  • Kapurniotu, A., et al. (2002). "Rational design of peptide inhibitors of amyloid fibrillogenesis." Journal of Molecular Biology. Link

  • Sciarretta, K. L., et al. (2006). "Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids."[6] Biochemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in N-methyl histidine coupling reactions

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with N-methyl histidine ( -Me-His) coupling.[1] It addresses the dual challenge of severe steric hindrance (from th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with N-methyl histidine (


-Me-His)  coupling.[1] It addresses the dual challenge of severe steric hindrance  (from the 

-methyl group) and high racemization risk (inherent to the imidazole side chain).

Case ID: NMH-CPL-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

Coupling


-methyl histidine (

-Me-His) is one of the most challenging operations in Solid-Phase Peptide Synthesis (SPPS).[1] The

-methyl group creates a "steric wall" that drastically reduces the nucleophilicity of the amine and hinders the approach of the activated carboxylate. Simultaneously, the histidine imidazole ring acts as an intramolecular base, catalyzing racemization (epimerization) at the

-carbon.

Successful coupling requires a bimodal strategy :

  • Hyper-Activation: Using high-efficiency reagents (HATU, COMU, PyBrOP) to overcome the steric barrier.[1]

  • Racemization Suppression: Selecting specific protecting groups (

    
    -Boc, 
    
    
    
    -Bum) and controlled base environments to preserve chirality.[1]

Module 1: Diagnostic & Reagent Selection

User Question: "I am getting <10% yield coupling Fmoc-N-Me-His-OH to the resin. I'm using standard HBTU/DIEA. What is going wrong?"

Diagnosis: Standard reagents like HBTU or HCTU are insufficient for


-methylated couplings.[1][2] The steric bulk of the methyl group prevents the formation of the transition state. Furthermore, if your acceptor amine on the resin is also hindered (e.g., another 

-methyl amino acid or Proline), HBTU will fail almost completely.[1]
Recommended Reagent Switch
Reagent ClassReagentRecommendationWhy?
Gold Standard HATU Primary Choice The 7-aza-benzotriazole moiety (HOAt) utilizes the "neighboring group effect" (anchimeric assistance) to accelerate coupling by ~10-100x compared to HBTU [1].[1]
Alternative COMU Secondary Choice Offers similar or superior reactivity to HATU with reduced racemization risk and safer by-products (water-soluble) [2].[1]
Difficult Cases PyBrOP For N-Me to N-Me If coupling

-Me-His onto another

-Me residue, phosphonium salts like PyBrOP are superior because they do not form guanidinium caps, a common side reaction with uronium salts (HATU/HBTU) in slow reactions [3].[1]
The "Magic Mixture" for Aggregation

If the peptide sequence is hydrophobic, the low yield might be due to aggregation (beta-sheet formation) rather than just sterics.

  • Solution: Use chaotropic salts .[2][3]

  • Recipe: 0.1 M LiCl or KSCN in DMF/NMP. This disrupts hydrogen bonding and exposes the reactive amine [4].

Module 2: Protecting Group Strategy (The Racemization Trap)

User Question: "I improved the yield, but now I have 15% D-isomer (racemization). I'm using Fmoc-N-Me-His(Trt)-OH.[1] How do I fix this?"

Technical Insight: Histidine racemization occurs via the "imidazole-catalyzed" pathway. The


-nitrogen of the imidazole abstracts the 

-proton, forming a planar enol.[4] The bulky Trityl (Trt) group on the

-nitrogen is too far away to effectively block this mechanism electronically [5].
Protecting Group Hierarchy

To minimize racemization during the slow coupling of


-Me-His:
  • 
    -Boc (tert-butoxycarbonyl): 
    
    • Mechanism: Electron-withdrawing group reduces the basicity of the imidazole ring, preventing proton abstraction.

    • Usage: Best for preventing racemization, but the Boc group is removed by TFA (cleavage), so it is not suitable if you need to keep the side chain protected after cleavage (rare for SPPS).

    • Note: Often requires specific sourcing for Fmoc-

      
      -Me-His(
      
      
      
      -Boc)-OH.[1]
  • 
    -Bum (t-butoxymethyl): 
    
    • Mechanism: Provides steric shielding and electronic suppression.

    • Stability: Stable to piperidine (Fmoc removal) but cleaved by TFA. Excellent for suppressing racemization during difficult, prolonged couplings.

  • Protocol Adjustment:

    • Base Reduction: Use Collidine (TMP) instead of DIPEA/DIEA. Collidine is a weaker, non-nucleophilic base that is less likely to strip the

      
      -proton, significantly lowering racemization rates [6].[1]
      

Module 3: Advanced Workflows (Microwave & On-Resin)

User Question: "Even with HATU, the reaction is too slow. Can I use microwave synthesis?"

Guidance: Yes, but with strict temperature limits.

  • Standard AA: 75°C - 90°C.

  • N-Me-His: Max 50°C .

    • Reasoning: High heat accelerates racemization exponentially for Histidine derivatives. Use 50°C with higher power (30-50W) for a longer duration (10-15 min) rather than "blasting" it at 90°C [7].

Alternative Strategy: On-Resin Methylation

If coupling the pre-methylated monomer fails, synthesize the linear peptide with standard Histidine first, then methylate the nitrogen on the solid phase.

Workflow:

  • Protect: Protect the N-terminus with o-NBS-Cl (o-nitrobenzenesulfonyl chloride).[1]

  • Methylate: Alkylate the sulfonamide with Methyl p-nitrobenzenesulfonate (Mitsunobu conditions) or MeI/DBU.

  • Deprotect: Remove the o-NBS group with mercaptoethanol/DBU.[2]

    • Advantage:[2][5][6][7] Avoids the difficult coupling step entirely.

    • Disadvantage:[7] Technically complex; requires strict anhydrous conditions [8].

Visual Troubleshooting Guide

NMeHis_Troubleshooting Start START: Low Yield / Poor Purity with N-Me-His Coupling CheckResin Step 1: Perform Chloranil Test (Is the resin amine free?) Start->CheckResin ResinBlocked Result: No/Weak Reaction (Resin Aggregation?) CheckResin->ResinBlocked Negative/Weak Test ResinFree Result: Strong Reaction (Steric Hindrance) CheckResin->ResinFree Positive Test AggregationFix Action: Add Chaotropic Salts (0.1M LiCl in NMP) or Use 'Magic Mixture' ResinBlocked->AggregationFix ReagentSelect Step 2: Reagent Selection ResinFree->ReagentSelect AggregationFix->ReagentSelect IsNMeNext Is the acceptor also N-methylated? ReagentSelect->IsNMeNext UseHATU Action: Use HATU or COMU + Collidine (Base) IsNMeNext->UseHATU No (Standard Amine) UsePyBrOP Action: Use PyBrOP or PyAOP (Avoid Guanidinylation) IsNMeNext->UsePyBrOP Yes (N-Me Amine) CheckRacemization Step 3: Check Racemization (Is D-His > 5%?) UseHATU->CheckRacemization UsePyBrOP->CheckRacemization RacemizationHigh Yes: High Racemization CheckRacemization->RacemizationHigh RacemizationLow No: Good Purity CheckRacemization->RacemizationLow FixRacemization Action: Switch Protection Use His(Boc) or His(Bum) Reduce Temp to 50°C RacemizationHigh->FixRacemization Success SUCCESS: High Yield & Optical Purity RacemizationLow->Success FixRacemization->Success

Caption: Decision logic for troubleshooting N-methyl histidine coupling failures, distinguishing between aggregation, steric hindrance, and racemization issues.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/Collidine)

Application: Standard coupling of Fmoc-


-Me-His-OH to a primary amine.[1]
  • Preparation: Dissolve Fmoc-

    
    -Me-His-OH  (4.0 eq) and HATU  (3.9 eq) in minimum DMF/NMP.[1]
    
  • Activation: Add 2,4,6-Collidine (8.0 eq).[1]

    • Critical: Do not use DIPEA if racemization is a concern. Collidine is gentler.

  • Coupling: Add immediately to the resin.[8]

  • Reaction Time: Shake for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil Test (standard Kaiser test does not work well for secondary amines/proline, but here we are checking the previous amine). If the previous residue was also

    
    -methyl, use the Chloranil  or Bromophenol Blue  test.
    
  • Re-couple: If positive, repeat with fresh reagents.

Protocol B: PyBrOP Coupling for Difficult Junctions

Application: Coupling Fmoc-


-Me-His-OH to a secondary amine (e.g., Proline, 

-Me-Ala).[1]
  • Preparation: Dissolve Fmoc-

    
    -Me-His-OH  (4.0 eq) and PyBrOP  (4.0 eq) in DMF.[1]
    
  • Activation: Add DIPEA (8.0 eq).

    • Note: PyBrOP requires a stronger base like DIPEA to function effectively; Collidine is usually too weak for phosphonium salts.

  • Coupling: Add to resin.

  • Conditions: React for 3-4 hours or overnight. Double coupling is almost always required.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][9][10] An efficient peptide coupling additive.[5][11][12][13] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

  • Mutter, M., et al. (1984). The disruption of peptide aggregation by the use of chaotropic salts.[3] Angewandte Chemie International Edition. Link

  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Guide: Histidine Racemization. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • CEM Corporation. (2023). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

  • BenchChem. (2025).[4] Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. Link

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection for N-Methyl Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who find that standard tert-butyloxycarbonyl (Boc) deprotection protocols fail when applied to N-methyl am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who find that standard tert-butyloxycarbonyl (Boc) deprotection protocols fail when applied to N-methyl amines (secondary amines). While the deprotection of primary amines is generally rapid and high-yielding, the steric bulk and altered electron density of N-methyl amines can cause reactions to stall, lead to incomplete conversion, or promote unwanted side reactions.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind these failures, you can apply our field-proven, self-validating protocols to optimize your deprotection workflows efficiently.

Mechanistic Causality: Why N-Methyl Amines Behave Differently

The acid-catalyzed removal of a Boc group proceeds via the protonation of the carbamate oxygen, followed by a rate-limiting fragmentation step. This fragmentation yields the free amine, carbon dioxide gas, and a highly reactive tert-butyl cation[1].

For N-methyl amines, the tertiary carbamate bond exhibits significant restricted rotation, often presenting as distinct rotamers. The steric bulk of the N-methyl group hinders the conformational alignment required for rapid fragmentation. Crucially, kinetic studies reveal that the rate of Boc cleavage exhibits a second-order dependence on acid concentration [2]. Therefore, simply extending the reaction time for a stalled N-methyl amine is thermodynamically ineffective; you must increase the acid concentration to drive the equilibrium forward.

BocMechanism A N-Methyl Boc-Amine (Sterically Hindered) B Protonated Carbamate (Acid Catalyst Required) A->B + H+ (TFA or HCl) C Fragmentation (Rate-Limiting Step) B->C Conformational Shift D tert-Butyl Cation (+ Scavenger Trap) C->D Cleavage E Carbamic Acid Intermediate C->E Cleavage D->D Trapped by TIPS/Anisole F N-Methyl Amine Salt + CO2 Gas E->F Decarboxylation (-CO2)

Acid-catalyzed Boc deprotection pathway highlighting the fragmentation step.

Quantitative Data: Condition Optimization

When optimizing deprotection times for N-methyl amines, selecting the correct acid system is paramount. The table below summarizes typical quantitative data, demonstrating how stronger acidic conditions drastically reduce reaction times for sterically hindered substrates[1].

Method / ReagentsSolventAcid ConcentrationTypical Time (N-Methyl)Yield (%)Notes
TFA (20% v/v) DCMLow (~2.6 M)4 - 12 hours60 - 80%Often stalls for sterically hindered secondary amines.
TFA (50% v/v) DCMHigh (~6.5 M)1 - 2 hours>90%Standard baseline; requires thorough evaporation of volatiles.
Neat TFA NoneMaximum (13 M)30 - 60 mins>95%Excellent for stubborn rotamers; use scavengers if sensitive.
4M HCl 1,4-Dioxane4.0 M30 - 60 mins>95%Superior for selective deprotection; yields a stable hydrochloride salt[3].
Troubleshooting Guide & FAQs

Q1: My N-methyl amine deprotection stalls at ~80% conversion even after 12 hours in 20% TFA/DCM. How do I drive it to completion? A1: Because the reaction rate exhibits a second-order kinetic dependence on the acid concentration[2], a low concentration of TFA (20%) is insufficient to overcome the steric hindrance of the N-methyl group. Solution: Do not extend the reaction time. Instead, increase the acid concentration. Switch to 50% TFA/DCM or use a 4M HCl in dioxane system. The latter is highly effective for driving hindered secondary amines to completion within 30-60 minutes[3].

Q2: I am observing +56 Da (tert-butylation) side products on my LC-MS. How do I prevent this? A2: The cleavage of the Boc group generates a highly reactive tert-butyl cation. Because N-methyl amines can be more sterically hindered, the intermediate cation has a longer lifetime in solution to diffuse and alkylate susceptible nucleophilic residues (e.g., Trp, Met, Cys). Solution: You must incorporate a nucleophilic scavenger cocktail[4]. A standard and highly effective mixture is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5). Alternatively, anisole is an excellent scavenger that prevents the alkylation of sensitive rings by preferentially trapping the tert-butyl cation.

Q3: After deprotection with TFA, my N-methyl amine is highly water-soluble and I lose it during the basic aqueous workup. How can I isolate it? A3: Secondary aliphatic amines often have high aqueous solubility, especially as TFA salts. Solution: Avoid aqueous workups entirely. Instead, utilize the 4M HCl in dioxane protocol. Upon completion, the N-methyl amine hydrochloride salt will typically precipitate directly from the reaction mixture upon the addition of cold, anhydrous diethyl ether, allowing for simple isolation via vacuum filtration[5].

Troubleshooting Start Analyze LC-MS/TLC Decision1 Is Starting Material Remaining? Start->Decision1 Action1 Increase Acid Conc. (Use 50% TFA or 4M HCl) Decision1->Action1 Yes Decision2 Are +56 Da Side Products Present? Decision1->Decision2 No Action1->Start Re-evaluate Action2 Add Scavengers (TIPS, Anisole, H2O) Decision2->Action2 Yes Success Complete Deprotection & Clean Product Decision2->Success No Action2->Start Re-evaluate

Decision tree for troubleshooting incomplete Boc deprotection and side reactions.

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems: the visual and analytical cues embedded within the steps ensure you can verify success in real-time.

Protocol A: High-Concentration TFA Deprotection with Scavengers

Rationale: Overcomes steric hindrance via high acid concentration while protecting sensitive moieties with a scavenger cocktail[4].

  • Preparation: In a clean, dry round-bottom flask, dissolve the Boc-protected N-methyl amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Cooling: Cool the flask to 0 °C using an ice bath to control the initial exothermic protonation.

  • Cocktail Addition: Prepare a scavenger cocktail of Triisopropylsilane (TIPS) and Water. Add 2.5% v/v TIPS and 2.5% v/v H₂O relative to the final intended TFA volume.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 50% TFA in DCM (v/v).

  • Reaction: Remove the ice bath. Stir at room temperature for 1 to 2 hours.

    • Validation Check: Monitor via TLC or LC-MS; the disappearance of the Boc signal (~1.4 ppm in NMR or mass shift of -100 Da) confirms cleavage.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Precipitation: Triturate the resulting oily residue with cold diethyl ether to precipitate the TFA salt of the amine.

Protocol B: 4M HCl in Dioxane (For Highly Hindered or Water-Soluble N-Methyl Amines)

Rationale: Provides a stronger acidic environment than TFA, driving second-order kinetics faster, and yields a highly crystalline, easily isolable hydrochloride salt without requiring an aqueous workup[5],[3].

  • Preparation: Dissolve the Boc-protected N-methyl amine (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (approx. 2-3 mL per mmol).

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5 to 10 equivalents of HCl) at room temperature.

  • Reaction: Stir vigorously for 30 to 60 minutes.

    • Validation Check: A white precipitate (the amine hydrochloride salt) will often begin to crash out of the solution as the reaction progresses, serving as a visual indicator of successful deprotection.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, add cold, anhydrous diethyl ether (10 mL per mmol) to fully precipitate the product.

  • Filtration: Isolate the solid by vacuum filtration, wash with additional cold ether, and dry under high vacuum to afford the pure N-methyl amine hydrochloride salt.

References
  • Han G., Tamaki M., Hruby V.J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." ResearchGate. Available at: [Link]

  • "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." ResearchGate. Available at: [Link]

  • Sigma-Aldrich. "Boc Resin Cleavage Protocol." SigmaAldrich.cn. Available at:[Link]

Sources

Troubleshooting

minimizing diketopiperazine formation with N-methyl D-histidine

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Diketopiperazine (DKP) Formation with N-Methyl D-Histidine Introduction Working with N-methyl D-Histid...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Diketopiperazine (DKP) Formation with N-Methyl D-Histidine

Introduction

Working with N-methyl D-Histidine (N-Me-D-His) presents a "perfect storm" for diketopiperazine (DKP) formation in Solid-Phase Peptide Synthesis (SPPS). You are combating three converging risk factors:

  • N-Methylation: Forces the peptide backbone into a cis-conformation, bringing the N-terminus into varying proximity with the C-terminal ester, significantly lowering the energy barrier for cyclization.

  • D-Stereochemistry: When coupled with L-amino acids, D-residues often induce turn structures that spatially favor the cyclic transition state.

  • Histidine Imidazole: The side chain can acting as an intramolecular general base, catalyzing the aminolysis of the resin ester.

This guide provides a self-validating workflow to suppress this side reaction and ensure high-fidelity synthesis.

Module 1: The Mechanism (Why is this happening?)

Q: Why is my N-methyl D-His sequence specifically prone to DKP formation?

A: DKP formation is an intramolecular aminolysis reaction.[1] It typically occurs at the dipeptide stage (when the second amino acid is deprotected).[2] If N-Me-D-His is the second residue (Position 2 from Resin), its secondary amine is highly nucleophilic. More critically, the N-methyl group sterically clashes with the side chain, energetically favoring the cis-peptide bond over the trans-bond. This cis-geometry pre-organizes the free amine to attack the resin ester linkage.

Visualizing the Pathway:

DKP_Mechanism Step1 Fmoc-N(Me)DHis-Xaa-Resin (Protected Dipeptide) Step2 Fmoc Removal (Base Treatment) Step1->Step2 Step3 H-N(Me)DHis-Xaa-Resin (Free Secondary Amine) Step2->Step3 Deprotection Step4 Cis-Amide Isomerization (Favored by N-Me) Step3->Step4 Conformational Shift Step5 Nucleophilic Attack on Resin Ester Step4->Step5 Proximity Effect Step6 Cyclic DKP Released + Hydroxymethyl-Resin Step5->Step6 Cleavage

Caption: The DKP formation pathway. The N-methyl group promotes the cis-amide conformer, facilitating the "back-biting" attack on the resin linker.

Module 2: Resin Selection (The First Line of Defense)

Q: I am currently using Wang resin. Is this contributing to the problem?

A: Yes. Wang resin utilizes a benzylic ester linkage which is moderately susceptible to nucleophilic attack. For N-methyl D-His sequences, you must switch to a sterically hindered resin.[3][4]

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[4][5]

  • Mechanism: The massive trityl group provides steric bulk that physically blocks the N-terminal amine from approaching the ester carbonyl.

  • Self-Validation: If you observe a mass corresponding to [M-Dipeptide] in your crude LC-MS, your resin is failing to prevent DKP.

Resin TypeLinkage Stability (vs. Nucleophiles)DKP Risk with N-Me-AARecommendation
Merrifield High (Benzyl ester)ModerateNot recommended (Harsh cleavage)
Wang Moderate (Benzylic ester)High Avoid for Pro/N-Me sequences
2-CTC Low (Trityl ester)Very Low Standard of Choice
Rink Amide Very High (Amide)Negligible*Use if C-term amide is acceptable

*Note: DKP is primarily a problem for C-terminal acids (ester linkages). If synthesizing a C-terminal amide, the amide linkage to the Rink resin is stable against DKP attack, though the structure may still form, it won't cleave the peptide from the resin.

Module 3: Optimized Deprotection Protocol

Q: Standard piperidine deprotection causes significant product loss. How should I adjust?

A: The standard 20% Piperidine/DMF cocktail is too basic and the reaction time (typically 20 mins) is too long, giving the free amine ample time to cyclize. You must minimize the "residence time" of the free amine in the basic environment.[1]

Protocol: The "Short-Burst" DBU Method This method uses DBU (a non-nucleophilic base) to accelerate Fmoc removal while minimizing the nucleophilicity of the generated amine environment.

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP (N-methyl-2-pyrrolidone).

  • Cycle:

    • Wash: DMF (3 x 1 min).

    • Deblock 1: Add Reagent, mix for 30 seconds , drain immediately. (Removes bulk Fmoc).

    • Deblock 2: Add Reagent, mix for 3 minutes , drain. (Completes reaction).

    • Wash: NMP (5 x 1 min) - Crucial to remove base quickly.

    • Coupling: Immediately add the next activated amino acid.[1]

Why this works:

  • DBU drives fast kinetics.

  • Piperazine scavenges the dibenzofulvene byproduct.

  • Short time (3.5 min total vs 20 min) drastically reduces the window for DKP formation [1][2].

Module 4: Coupling Strategy (The "Nuclear Option")

Q: Even with 2-CTC and optimized deprotection, I still see DKP impurities. What is the ultimate fix?

A: If on-resin optimization fails, you must bypass the risk entirely by using Dipeptide Building Blocks .[4]

Instead of coupling Resin-Xaa then N(Me)DHis, synthesize or purchase the dipeptide Fmoc-N(Me)DHis-Xaa-OH in solution.

  • Logic: DKP formation requires a free amine at the dipeptide stage.[1] By coupling the pre-formed dipeptide unit to the resin, you skip the "dangerous" deprotection step of the second residue entirely.[1][4] The deprotection will occur only after the third residue is attached (or on the tripeptide), where the ring size (7+ members) is energetically unfavorable for cyclization.

Coupling Reagents for N-Methyl Histidine: Coupling to a secondary amine (the N-methyl group) is difficult due to steric hindrance.

  • Activator: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is critical to suppress racemization of the Histidine alpha-carbon during this slow coupling.

  • Conditions: Double coupling (2 x 1 hr) at Room Temperature. Avoid heating N-methyl couplings involving His, as this promotes racemization [3][4].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield + Cyclic Byproduct in Waste "Traceless" DKP formation (Peptide cleaved from resin).[4]Switch to 2-CTC Resin. If already using, switch to Dipeptide Coupling strategy.
Deletion of 2 Amino Acids (Des-Dipeptide) DKP formed and cleaved; subsequent coupling attached to the OH-Resin.[1]Ensure Acetylation (Capping) is performed after loading the first amino acid to block unreacted linker sites.
Racemization of His Slow coupling or high temp activation.Use PyAOP/HOAt at room temp. Ensure Trityl (Trt) protection on His imidazole.[6]
Incomplete Coupling to N-Me-His Steric hindrance of N-methyl group.Use HATU (1.5 eq) and double couple. Switch solvent to NMP to improve swelling.[7]

References

  • García-Martín, F., et al. (2006). The DBU/piperidine method for Fmoc removal in solid phase peptide synthesis. Journal of Peptide Science . Available at: [Link]

  • Sampson, W.R., et al. (1999). Identification and prevention of diketopiperazine formation during the synthesis of peptides containing N-alkyl amino acids. Journal of Peptide Science.
  • Teixidó, M., et al. (2005). Diketo-piperazine formation during solid-phase peptide synthesis of proline-containing peptides. Journal of Peptide Science . Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Purity of Peptides Containing Boc-N-Me-D-His(Trt)-OH

Executive Summary This guide addresses the specific challenges associated with the incorporation of Boc-N-Me-D-His(Trt)-OH . This building block presents a "triple threat" to peptide purity: Steric Hindrance: The -methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges associated with the incorporation of Boc-N-Me-D-His(Trt)-OH . This building block presents a "triple threat" to peptide purity:

  • Steric Hindrance: The

    
    -methyl group drastically reduces coupling rates.
    
  • Racemization Risk: The combination of

    
    -methylation and the Histidine imidazole side chain creates a high propensity for D
    
    
    
    L epimerization via oxazolonium intermediates.
  • Scavenging Requirements: The Trityl (Trt) group generates stable carbocations during cleavage that can irreversibly alkylate Trp, Met, or Cys residues if not properly scavenged.[1][2]

Note on Usage Context: This guide assumes this residue is being used as an N-terminal cap in Fmoc SPPS or in Solution Phase Synthesis . In standard Boc-SPPS, the Trityl side-chain protection is not orthogonal to the TFA deprotection steps used to remove N-terminal Boc groups and would be prematurely lost.

Module 1: The Coupling Protocol (Overcoming Steric Hindrance)

The


-methyl group on the 

-amine introduces significant steric bulk, preventing the approach of the activated carboxyl component.[3] Standard coupling reagents (HBTU/TBTU) often result in deletion sequences (incomplete coupling).
Recommended Activation System

Switch from standard carbodiimides to highly reactive aminium/uronium or phosphonium salts.

ComponentRecommendationScientific Rationale
Coupling Reagent HATU or COMU The 7-aza-benzotriazole moiety (in HATU) or the Oxyma moiety (in COMU) utilizes the "neighboring group effect" to accelerate acylation, overcoming the steric barrier of the

-methyl group [1, 7].
Base sym-Collidine (TMP)Unlike DIPEA, Collidine is a weaker, more sterically hindered base.[4] It provides sufficient basicity to activate the reagent but minimizes proton abstraction from the

-carbon, significantly reducing racemization [4].
Solvent DMF (max 0.2M)Keep concentration high to drive kinetics. Avoid DCM for coupling this specific residue as it can promote aggregation in difficult sequences.
Optimized Coupling Workflow
  • Pre-activation: Dissolve Boc-N-Me-D-His(Trt)-OH (3 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add Collidine (6 eq) immediately before adding to the resin. Do not pre-incubate the base with the amino acid for >1 minute.

  • Reaction Time: Allow to react for 2–4 hours .

  • Double Coupling: This is mandatory for

    
    -methylated residues. Repeat the step with fresh reagents.
    

Module 2: Preserving Stereochemistry (Preventing D L Conversion)


-methyl amino acids are uniquely prone to racemization because they can form oxazolonium ions (pseudo-aromatic 5-membered rings) more readily than standard amino acids. Once formed, the 

-proton becomes highly acidic and liable to abstraction by the base, leading to a mix of D and L isomers (diastereomers).
The "Low-Base" Protocol

Excess base is the primary driver of racemization.

  • Protocol: Use exactly 2.0 equivalents of base relative to the amino acid if using DIPEA. If using Collidine, you have a wider safety margin, but stoichiometry is still critical.

  • Temperature: Perform the coupling at Room Temperature (20–25°C) .

    • Warning: While microwave heating improves coupling yields for hydrophobic residues, it drastically increases racemization for Histidine. Do not heat this coupling step above 40°C [19].

Module 3: Cleavage and Trityl Scavenging[1][2][5][6]

Upon cleavage with TFA, the Trityl (Trt) group detaches as a stable, bulky carbocation (


). If not quenched immediately, this cation will re-attach to electron-rich side chains (tryptophan indole, methionine sulfur, cysteine thiol), resulting in a mass increase of +242 Da .
The High-Scavenger Cocktail

Standard cleavage cocktails (95% TFA / 2.5% Water / 2.5% TIS) are often insufficient for Trityl-protected Histidine if the peptide sequence contains other nucleophiles.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr/Trp)[5]

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc if present)

  • Water: 5%[5]

  • TIS (Triisopropylsilane): 2.5% (The specific scavenger for Trityl cations) [16].

Process:

  • Add cocktail to resin.

  • Precipitate with cold diethyl ether .

  • Crucial Step: Wash the ether pellet 3x.[5] The Trityl-TIS adduct is soluble in ether. Thorough washing removes the scavenged byproducts.[2]

Visualizing the Workflow

Diagram 1: Decision Logic for N-Me-His Coupling

This workflow illustrates the critical decision points to balance yield vs. purity.

CouplingLogic Start Start: Couple Boc-N-Me-D-His(Trt)-OH CheckSterics Assessment: High Steric Hindrance Start->CheckSterics ReagentChoice Select Reagent: HATU or COMU CheckSterics->ReagentChoice Requires Strong Activation BaseChoice Select Base: Collidine (TMP) ReagentChoice->BaseChoice Minimize Epimerization TempCheck Temp Control: Keep < 40°C BaseChoice->TempCheck Prevent Oxazolonium Coupling Execute Double Coupling (2 x 3hr) TempCheck->Coupling Monitor Monitor: Chloranil Test (Not Kaiser) Coupling->Monitor Success Proceed to Cleavage Monitor->Success No Secondary Amine Detected

Caption: Optimized decision workflow for coupling sterically hindered N-methylated Histidine to minimize racemization.

Troubleshooting Guide (FAQ)

Q1: I see a "doublet" peak in my HPLC trace with the same mass. What is it?

Diagnosis: This is likely racemization (Diastereomers). You have a mix of D-His and L-His peptides. Solution:

  • Switch from DIPEA to Collidine (TMP) or N-Methylmorpholine (NMM) .[6]

  • Lower the coupling temperature to 4°C or RT.

  • Reduce pre-activation time to < 1 minute.

Q2: My mass spectrum shows the target mass +242 Da.

Diagnosis: Trityl alkylation . The Trityl cation released during cleavage re-attached to the peptide. Solution:

  • Increase TIS (Triisopropylsilane) content in your cleavage cocktail to 5%.

  • Ensure the peptide is precipitated in ice-cold ether and washed at least 3 times to solubilize the Trityl-TIS adduct.

Q3: The Kaiser test is negative, but the yield is low.

Diagnosis: False Negative . The Kaiser test detects primary amines.


-methyl amino acids are secondary amines and do not react with ninhydrin.
Solution:  Use the Chloranil Test  or p-Nitrophenol Test , which are specific for secondary amines. A blue/green color indicates free secondary amines (incomplete coupling).
Q4: Why is the coupling yield low even with HATU?

Diagnosis: Aggregation or Steric Clash .[7] Solution:

  • Use Double Coupling .

  • Add Chaotropic Salts (e.g., 0.1M LiCl or KSCN) to the coupling mixture to disrupt hydrogen bonding on the resin [3].

  • Switch solvent to NMP (N-methylpyrrolidone) for better resin swelling.

References

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Aapptec.[7] (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • ACS Publications. (2021).[8][9] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • CEM. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. CEM. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.[5] Aapptec. [Link]

Sources

Troubleshooting

Technical Support Center: Trityl (Trt) &amp; Boc Chemistry Compatibility

Ticket ID: #TRT-BOC-001 Status: Resolved / Critical Advisory Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Orthogonality Paradox" User Query: Is the Trityl (Trt) sid...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TRT-BOC-001 Status: Resolved / Critical Advisory Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Orthogonality Paradox"

User Query: Is the Trityl (Trt) side-chain protecting group stable during Boc deprotection?

Direct Answer: No. The Trityl group is not stable under the acidic conditions required for Boc removal.

In standard Solid Phase Peptide Synthesis (SPPS), the removal of the N-terminal Boc group requires moderately strong acid (typically 25–50% Trifluoroacetic acid (TFA) or 4M HCl). The Trityl group is "hyper-acid-labile" and is quantitatively removed by as little as 1–5% TFA. Therefore, exposing a Trt-protected peptide to Boc deprotection conditions will result in the simultaneous loss of both groups .

If your synthetic strategy requires the retention of side-chain protection during N-terminal deprotection, you are facing a fundamental orthogonality conflict.

Technical Analysis: The Acid Lability Spectrum

To understand why this failure mode occurs, we must examine the stability constants of carbocations generated during deprotection. The Trityl cation is exceptionally stable due to resonance delocalization across three phenyl rings, making the C-X bond extremely susceptible to acidolysis.

Comparative Acid Sensitivity Table
Protecting GroupStructureLability ClassRemoval ConditionStability in 50% TFA
Trityl (Trt) TriphenylmethylHyper-Acid-Labile 1% TFA in DCM0% (Immediate Removal)
Mmt 4-MethoxytritylHyper-Acid-Labile 0.5% TFA in DCM0% (Immediate Removal)
Boc tert-ButyloxycarbonylAcid-Labile 50% TFA or 4M HCl0% (Target Removal)
t-Bu tert-Butyl ether/esterAcid-Labile 95% TFAPartial/Unstable
Bzl BenzylAcid-Stable HF or TFMSA100% (Stable)
Acm AcetamidomethylOrthogonal I₂ or Tl(TFA)₃100% (Stable)

Technical Insight: The Trityl group is designed for Fmoc chemistry , where the N-terminus is deprotected by base (Piperidine), leaving the acid-labile Trt intact. Mixing Trt into a Boc strategy negates this orthogonality.

Visualizing the Conflict

The following diagram illustrates the "Stability Window." Note that the conditions required to remove Boc (Red Zone) far exceed the threshold for Trityl stability (Yellow Zone).

StabilitySpectrum cluster_0 Acid Strength (TFA Concentration) Zero 0% (Neutral) Low 1-5% (Dilute) Zero->Low Safe for Trt & Boc Med 25-50% (Standard) Low->Med Trt is GONE Trt Trityl (Trt) Removes at 1% Low->Trt Trt Cleavage High HF / TFMSA Med->High Boc Boc Removes at 25-50% Med->Boc Boc Cleavage Bzl Benzyl (Bzl) Stable in TFA High->Bzl Bzl Cleavage Trt->Boc Trt is removed BEFORE Boc

Figure 1: Acid Lability Spectrum illustrating the impossibility of retaining Trityl during Boc removal.

Troubleshooting & FAQs
Q1: I accidentally used Cys(Trt) in a Boc synthesis. What happened to my peptide?

Diagnosis: You likely have a mixture of free thiols and alkylated by-products. Mechanism: Upon adding TFA to remove the Boc group, the Trityl group detached immediately, generating a Trityl Cation (Trt⁺) .

  • Best Case: If you had scavengers (e.g., TIS, Thioanisole), the Trt⁺ was trapped.[1] You now have free Cysteine.

  • Worst Case: Without adequate scavengers, the Trt⁺ re-attached to the most nucleophilic site (often the sulfur of Cys or the indole of Trp) in an irreversible position (S-alkylation or C-alkylation).

Q2: Can I use a weaker acid like Formic Acid or dilute HCl?

Answer: No. While Boc removal kinetics can be slowed down, the Trityl group is orders of magnitude more labile. Any acid strong enough to protonate the Boc carbamate (pKa ~ -1) is strong enough to cleave the Trityl ether/thioether.

Q3: What are the correct alternatives for Side-Chain Protection in Boc Chemistry?

If you are running a Boc/Bzl strategy, you must use side-chain protecting groups that are stable to TFA but removable by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

  • For Cysteine: Use Cys(4-MeBzl) (4-Methylbenzyl) or Cys(Acm) (Acetamidomethyl). Acm is particularly useful as it is stable to both TFA and HF, allowing for selective disulfide bond formation later using Iodine.

  • For Histidine: Use His(Bom) (Benzyloxymethyl) or His(Tos) (Tosyl). Note: Tosyl can be unstable in the presence of HOBt; Bom is generally preferred in Boc chemistry.

Critical Protocol: Scavenging the Trityl Cation

Use this protocol ONLY if your intention is to remove BOTH Boc and Trt simultaneously (Global Deprotection).

If you are performing a final cleavage of a peptide containing Trt groups, you must manage the Trityl Cation .[2][3] This species is visibly orange/yellow and highly reactive.

The "High-Capture" Cocktail (Reagent K Analog)

Purpose: Prevents re-alkylation of Cys, Met, and Trp residues.

ComponentVolume %Function
TFA 82.5%Acidolysis agent
Phenol 5%Scavenger (Tyr protection)
Thioanisole 5%Critical: Accelerates removal of Pbf/Trt
Water 5%Hydrolysis
EDT (1,2-Ethanedithiol) 2.5%Critical: Traps Trt⁺ and tBu⁺ cations

Step-by-Step:

  • Pre-chill the cocktail to 0°C (reduces side reactions).

  • Add to resin/peptide. Allow to warm to Room Temperature.

  • Observation: The solution will likely turn bright yellow/orange (Trityl cation formation).

  • Completion: The color should eventually fade or stabilize. If the solution remains intensely yellow, ensure sufficient scavenger excess (add TIS: Triisopropylsilane if EDT is objectionable).

Visualizing the Scavenger Mechanism

ScavengerMech Substrate Peptide-Cys(Trt) Acid TFA Treatment Substrate->Acid Intermediate Free Peptide-SH + [Trt]+ Cation (Reactive Electrophile) Acid->Intermediate ResultGood Trt-Scavenger Adduct (Harmless Byproduct) Intermediate->ResultGood Fast Reaction (With Scavenger) ResultBad Alkylated Peptide (Irreversible Damage) Intermediate->ResultBad Slow Reaction (No Scavenger) Scavenger Scavenger (EDT/TIS) Scavenger->ResultGood Nucleophile Peptide Nucleophile (Trp, Met, Cys) Nucleophile->ResultBad

Figure 2: Competition between scavengers and peptide nucleophiles for the reactive Trityl cation.

References
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[4][5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[4][5]

    • Core reference for stability constants of Trt vs. Boc.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

    • Details the orthogonality of Fmoc/Trt vs.
  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of S-tritylcysteine. International Journal of Peptide and Protein Research.

    • Historical grounding on the difficulty of selective deprotection.[6]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Boc-N-Me-D-His(Trt)-OH vs. Fmoc-N-Me-D-His(Trt)-OH in Peptide Synthesis

The incorporation of N-methylated, D-isomer amino acids is a cornerstone strategy in modern peptide drug development. By substituting standard L-histidine with N-Me-D-His, researchers can drastically enhance a peptide's...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-methylated, D-isomer amino acids is a cornerstone strategy in modern peptide drug development. By substituting standard L-histidine with N-Me-D-His, researchers can drastically enhance a peptide's resistance to endogenous proteases while utilizing N-methylation to alter the peptide's hydrogen-bonding network, thereby improving cell permeability and target affinity.

When synthesizing these modified peptides, chemists must choose between two primary building blocks: Boc-N-Me-D-His(Trt)-OH and Fmoc-N-Me-D-His(Trt)-OH . While both deliver the identical modified histidine residue to the growing peptide chain, their distinct α-amino protecting groups dictate entirely different strategic placements within Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Principles & Orthogonality

To understand the strategic deployment of these two derivatives, one must first analyze their protection schemes and cleavage causality[1].

  • Fmoc-N-Me-D-His(Trt)-OH : This derivative utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. Deprotection is achieved via a secondary amine (typically 20% piperidine). The trityl (Trt) group protecting the imidazole side chain is acid-labile. This provides "true orthogonality"—the temporary Fmoc group is removed by base, leaving the permanent Trt group completely intact during chain elongation[2].

  • Boc-N-Me-D-His(Trt)-OH : This derivative utilizes the acid-labile tert-butyloxycarbonyl (Boc) group. Because both the Boc group and the Trt group are cleaved by strong acids like Trifluoroacetic acid (TFA), this building block lacks orthogonality in a standard Boc-SPPS workflow[3]. Treating the resin with TFA to remove the Boc group will prematurely strip the Trt protection from the imidazole ring.

The Causality of Choice: Because of these chemical realities, Fmoc-N-Me-D-His(Trt)-OH is the mandatory choice for internal sequence positions. Conversely, Boc-N-Me-D-His(Trt)-OH is strategically deployed as an N-terminal capping residue in Fmoc-SPPS to streamline the final cleavage steps.

SelectionLogic Start Target Position of N-Me-D-His Internal Internal Sequence Start->Internal NTerm N-Terminal Position Start->NTerm FmocChoice Use Fmoc-N-Me-D-His(Trt)-OH Internal->FmocChoice NTerm->FmocChoice Standard Strategy BocChoice Use Boc-N-Me-D-His(Trt)-OH NTerm->BocChoice 'Boc-at-the-end' Strategy Piperidine Deprotect with 20% Piperidine (Retains Trt) FmocChoice->Piperidine TFA Global Cleavage with 95% TFA (Removes Boc & Trt simultaneously) BocChoice->TFA

Decision matrix for selecting Boc vs Fmoc N-Me-D-His(Trt)-OH derivatives in SPPS workflows.

The "Boc-at-the-End" Strategy in Fmoc-SPPS

A hallmark of expert peptide synthesis is minimizing unnecessary chemical exposure. When synthesizing a sequence where N-Me-D-His is the final (N-terminal) residue, using Fmoc-N-Me-D-His(Trt)-OH requires coupling the amino acid, followed by a final 20% piperidine treatment to remove the Fmoc group before global TFA cleavage. This final basic step can induce unwanted side reactions, such as aspartimide formation in susceptible sequences.

By utilizing Boc-N-Me-D-His(Trt)-OH for this final coupling step, the synthesis is effectively complete upon successful conjugation. The final TFA cleavage cocktail will simultaneously:

  • Cleave the peptide from the solid support.

  • Remove all side-chain protecting groups (including the Trt group).

  • Remove the N-terminal Boc group.

This self-validating workflow eliminates an entire deprotection cycle, saving time, reducing reagent consumption, and protecting the integrity of the final crude product.

Quantitative Comparison Data

The following table summarizes the operational parameters and performance metrics of both derivatives.

ParameterFmoc-N-Me-D-His(Trt)-OHBoc-N-Me-D-His(Trt)-OH
α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Trityl (Acid-labile)Trityl (Acid-labile)
Primary Application Internal or N-terminal residues in Fmoc-SPPSStrictly N-terminal capping in Fmoc-SPPS
α-Deprotection Reagent 20% Piperidine in DMF95% TFA (during global cleavage)
Coupling Difficulty High (Steric hindrance from N-methyl)High (Steric hindrance from N-methyl)
Recommended Activators HATU / HOAt / DIPEAHATU / HOAt / DIPEA
Validation Assay Chloranil Test (Secondary Amine)Chloranil Test (Secondary Amine)

Experimental Protocols

Because both derivatives feature an N-methylated secondary amine, their nucleophilicity is drastically reduced due to steric hindrance. Standard coupling reagents (like HBTU) often fail to achieve quantitative yields. The protocols below utilize HATU, a highly reactive uronium salt, to force the reaction to completion.

Furthermore, standard Kaiser tests will yield false negatives on N-methylated residues. The protocols below integrate the Chloranil test , establishing a self-validating system for secondary amines.

Protocol A: Internal Incorporation of Fmoc-N-Me-D-His(Trt)-OH

Objective: Couple the Fmoc-derivative to the growing peptide chain and prepare it for the next amino acid.

  • Resin Preparation: Ensure the N-terminal Fmoc of the resin-bound peptide has been removed (20% piperidine in DMF, 2 x 10 min) and washed thoroughly with DMF (5x) and DCM (5x).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-D-His(Trt)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Chloranil Test):

    • Remove a few resin beads and wash with DCM.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes. A colorless/yellow bead indicates successful coupling (absence of free secondary amine). A blue/green bead indicates incomplete coupling, requiring a second coupling cycle.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group, exposing the N-methyl amine for the subsequent coupling step.

Protocol B: N-Terminal Capping with Boc-N-Me-D-His(Trt)-OH

Objective: Cap the sequence with the Boc-derivative and proceed directly to global cleavage[3].

  • Activation & Coupling: Follow Steps 1-3 from Protocol A, substituting Boc-N-Me-D-His(Trt)-OH as the amino acid.

  • Validation: Perform the Chloranil test as described above to ensure complete coupling.

  • Washing & Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.

  • Global Cleavage:

    • Add the cleavage cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) to the dry resin.

    • Agitate for 2.5 to 3 hours at room temperature. The solution will turn yellow/orange due to the liberated trityl cations.

    • Filter the resin and precipitate the cleaved, fully deprotected peptide in cold diethyl ether.

CouplingMechanism Resin Peptide-Resin (Free N-Terminus) Activation Activation (HATU / DIPEA) Resin->Activation Coupling Coupling of Boc-N-Me-D-His(Trt)-OH Activation->Coupling Overcomes Steric Hindrance Cleavage TFA/TIS/H2O (95:2.5:2.5) Coupling->Cleavage Skips Piperidine Step Final Free N-Me-D-His Peptide (Released & Deprotected) Cleavage->Final Removes Boc & Trt

Experimental workflow demonstrating the N-terminal capping strategy and global deprotection.

References

Sources

Comparative

Mechanistic Insights: The Dual Challenge of N-Methyl D-Histidine

HPLC Analysis of Peptides Containing N-Methyl D-Histidine: A Method Optimization and Column Comparison Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing methods for sy...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Analysis of Peptides Containing N-Methyl D-Histidine: A Method Optimization and Column Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing methods for synthetic peptides containing modified residues. N-methyl D-histidine is particularly notorious in chromatographic workflows. This guide objectively compares column technologies and outlines a self-validating methodology to overcome the unique physical chemistry challenges introduced by this modified amino acid.

Analyzing peptides with N-methyl D-histidine requires a departure from standard reversed-phase HPLC protocols. The difficulty arises from two distinct molecular phenomena:

  • Conformational Heterogeneity (The Cis-Trans Conundrum): In standard secondary amides, the peptide bond overwhelmingly favors the trans configuration. However, N-methylation of the peptide backbone restricts rotational freedom and significantly lowers the energy barrier between the cis and trans isomeric states[1]. Because this interconversion rate is slow relative to the HPLC transit time, the peptide often elutes as a broad smear or as distinct, split peaks[2].

  • Secondary Electrostatic Interactions (The Silanol Effect): D-histidine features an imidazole ring with a pKa of approximately 6.0. In acidic mobile phases (pH 2–3), this ring is fully protonated. When using standard silica-based C18 columns, the positively charged imidazole interacts strongly with residual, negatively charged silanols on the stationary phase, resulting in severe peak tailing.

Product Comparison: Standard C18 vs. Charged Surface Hybrid (CSH) C18

Historically, chromatographers forced basic peptides into sharp peaks by using 0.1% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, masking the basic histidine and suppressing silanol interactions. However, TFA causes severe ion suppression in Mass Spectrometry (MS).

To achieve MS compatibility, Formic Acid (FA) is preferred, but standard fully porous C18 columns fail to deliver acceptable peak shapes with FA. The modern alternative is the Charged Surface Hybrid (CSH) C18 column .

  • Causality of Performance: CSH technology incorporates a low-level positive charge directly onto the particle surface[3]. This creates an electrostatic repulsion shield against the protonated D-histidine imidazole ring, effectively eliminating secondary silanol interactions. Consequently, CSH columns deliver sharp, symmetrical peaks even in weak modifiers like 0.1% FA, eliminating the need to compromise between chromatographic resolution and MS sensitivity[3].

Quantitative Performance Data

The following table objectively compares the performance of a standard fully porous C18 column against a CSH C18 column during the analysis of an N-methyl D-histidine containing peptide.

Column ChemistryMobile Phase ModifierColumn Temp (°C)Peak Width (W50, min)Tailing Factor (Tf)Resolution (Rs)Observation
Standard C18 0.1% TFA250.581.81.1Broad, split peaks; TFA suppresses MS signal.
Standard C18 0.1% FA250.722.60.8Severe tailing (silanol interactions); split peaks.
Standard C18 0.1% FA600.412.21.4Peaks coalesced, but severe tailing persists.
CSH C18 0.1% FA250.321.22.0Sharp peaks, but minor conformer splitting visible.
CSH C18 0.1% FA600.141.03.8Optimal: Coalesced conformers, no tailing, MS-compatible.

Experimental Protocol: A Self-Validating Workflow

To successfully analyze these complex peptides, follow this step-by-step methodology. This protocol includes a self-validating step to ensure peak splitting is accurately diagnosed.

  • Step 1: Sample Preparation. Dissolve the lyophilized peptide in 5% Acetonitrile / 95% Water containing 0.1% FA to yield a 1 mg/mL concentration.

    • Causality: Matching the sample diluent strictly to the initial mobile phase conditions prevents solvent-mismatch breakthrough, a phenomenon that artificially mimics peak splitting at the column head.

  • Step 2: Column Selection & Equilibration. Install a CSH130 C18 column (2.1 x 100 mm, 1.7 µm). Equilibrate with Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

    • Causality: The positive surface charge of the CSH particle negates the need for MS-suppressing TFA, allowing high-sensitivity detection of the basic peptide[3].

  • Step 3: Temperature Modulation (Critical Step). Set the column compartment to 60°C.

    • Causality: Elevated thermal energy accelerates the cis/trans isomerization kinetics of the N-methylated amide bond. By pushing the interconversion rate to be significantly faster than the chromatographic separation timescale, the dynamic conformers coalesce into a single, sharp peak[2][4].

  • Step 4: Gradient Elution. Execute a linear gradient from 5% to 40% B over 15 minutes at a flow rate of 0.3 mL/min, followed by a 90% B wash and re-equilibration.

  • Step 5: Isomer Verification (Self-Validation). If you observe split peaks during initial method development at 25°C, do not immediately assume a chemical impurity. Collect fractions of the leading and tailing peaks. Re-inject each fraction individually under the exact same conditions.

    • Causality: If the split peaks are true cis/trans conformers, the isolated fraction will re-equilibrate in solution, and the re-injection will display the original split-peak chromatogram. If it is a true structural impurity (e.g., a diastereomer), only a single peak will elute[2].

Method Optimization Workflow

HPLC_Optimization Start Analyze N-Methyl D-His Peptide Observe Evaluate Initial Chromatogram (25°C, FA) Start->Observe Broadening Peak Broadening / Split Peaks? Observe->Broadening Tailing Severe Peak Tailing? Observe->Tailing TempIncrease Increase Temp to 60°C (Accelerates Cis/Trans Kinetics) Broadening->TempIncrease Yes ChangeColumn Switch to CSH C18 Column (Repels Basic Imidazole) Tailing->ChangeColumn Yes Validate Fraction Collection & Re-injection (Confirm Isomerization) TempIncrease->Validate ChangeColumn->Validate Success Optimized MS-Compatible Method Validate->Success

Workflow for optimizing HPLC methods for N-methylated basic peptides.

References

1.[3] CSH130 C18 Columns for Peptide Separations Brochure, Waters Ges.m.b.H / MedicalExpo.3 2.[2] Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure, Benchchem.2 3.[4] Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin, Oxford Academic. 4 4.[1] Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy, PubMed Central (PMC). 1

Sources

Validation

NMR Characterization of N-Methylated Histidine Residues: A Comparative Technical Guide

Topic: NMR Characterization of N-Methylated Histidine Peptide Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The precise characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of N-Methylated Histidine Peptide Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise characterization of N-methylated histidine residues—specifically


-methylhistidine (1-Me-His) and 

-methylhistidine (3-Me-His)—is a critical challenge in peptide drug discovery and metabolomics. These modifications significantly alter peptide potency, proteolytic stability, and metal coordination properties. Standard LC-MS methods often struggle to distinguish these regioisomers due to identical mass and similar fragmentation patterns.

This guide provides a definitive Nuclear Magnetic Resonance (NMR) methodology to distinguish these isomers. By leveraging specific scalar coupling (


) and through-space (NOE) connectivity patterns, researchers can unambiguously assign the methylation site without relying on reference standards.
Structural Basis & Nomenclature

Confusion in histidine nomenclature is the primary source of assignment error. This guide adheres to IUPAC standards while acknowledging biochemical conventions.

  • 
    -Methylhistidine (1-Me-His):  Methylation occurs on the 
    
    
    
    atom (the nitrogen proximal to the side chain).
  • 
    -Methylhistidine (3-Me-His):  Methylation occurs on the 
    
    
    
    atom (the nitrogen distal to the side chain).

Note on Tautomers: In unmodified histidine, the proton rapidly exchanges between


 and 

. Methylation "locks" the imidazole ring into a fixed tautomeric mimic:
  • 1-Me-His mimics the

    
    -H (
    
    
    
    ) tautomer.
  • 3-Me-His mimics the

    
    -H (
    
    
    
    ) tautomer.
Visualization: Isomer Discrimination Logic

The following diagram illustrates the structural connectivity and the specific NMR correlations that distinguish the two isomers.

His_Isomers cluster_1Me N-pi-Methyl (1-Me-His) cluster_3Me N-tau-Methyl (3-Me-His) Start Unknown Methyl-His Residue M1 Methyl Group (N-delta-1) Start->M1 Hypothesis A M3 Methyl Group (N-epsilon-2) Start->M3 Hypothesis B NOE1 NOE: Strong to H-beta (Sidechain) M1->NOE1 HMBC1 HMBC: Correlation to C-gamma (Quaternary) M1->HMBC1 Result1 Confirmed: 1-Me-His NOE1->Result1 HMBC1->Result1 NOE3 NOE: Strong to H-5 (Ring Proton) M3->NOE3 HMBC3 HMBC: Correlation to C-5 (Protonated Carbon) M3->HMBC3 Result3 Confirmed: 3-Me-His NOE3->Result3 HMBC3->Result3

Figure 1: Decision tree for distinguishing N-methyl histidine isomers using NOE and HMBC correlations.

Comparative Analysis: NMR Signatures

The following data assumes a peptide sample in 90% H


O/10% D

O at pH ~6.0-7.0 (298 K).
Table 1: Diagnostic Chemical Shifts & Correlations[1]
Feature

-Methylhistidine (1-Me-His)

-Methylhistidine (3-Me-His)
Differentiation Power
Methyl

H

~3.75 - 3.85 ppm~3.65 - 3.75 ppmLow (Overlap likely)
Methyl

C

~32.0 - 34.0 ppm~32.0 - 34.0 ppmLow
H5 (C

2-H)

~7.0 - 7.3 ppm ~6.8 - 7.0 ppm Medium
C5 (C

2)

~128 - 130 ppm ~118 - 120 ppm High (Gold Standard)
NOE Connectivity Methyl

H

(Strong)Methyl

H2 (Medium)Methyl

H5 (None)
Methyl

H5 (Strong)Methyl

H2 (Medium)Methyl

H

(Weak/None)
Definitive
HMBC (

)
Methyl

C

(Quaternary)Methyl

C2
Methyl

C5 (Protonated)Methyl

C2
Definitive
pKa (Imidazole) ~5.9 - 6.1~6.5 - 6.7Medium (Requires titration)

Expert Insight: The most robust 1D


C or 2D HSQC marker is C5 (C

2)
. In 3-Me-His, the methylation on the adjacent nitrogen (

) shields C5 significantly (~118 ppm) compared to 1-Me-His (~128 ppm) where the nitrogen is unmethylated.
Experimental Protocols
A. Sample Preparation

To ensure sharp lines and accurate chemical shift comparison, precise pH control is vital, as histidine shifts are highly pH-dependent.

  • Concentration: Dissolve 1-5 mg of peptide in 500

    
    L of solvent.
    
  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for amide detection) or 99.9% D
    
    
    O (for simplified aliphatic spectra).
  • Buffer: 20-50 mM Phosphate buffer.

  • pH Adjustment: Adjust pH to 6.5 (uncorrected meter reading).

    • Why pH 6.5? This is near the pKa of both species. While this broadens signals slightly due to exchange in unmodified His, the methylated species do not exchange protons on the methylated nitrogen, maintaining sharp methyl signals. It also allows observation of the distinct pKa effects if a titration is performed.

  • Reference: Add DSS (0.0 ppm) as an internal standard.

B. Pulse Sequence Workflow

This self-validating workflow moves from screening to definitive assignment.

Step 1: 1D


H Screening 
  • Objective: Identify the methyl singlet in the 3.6–3.9 ppm range and the imidazole ring protons (6.8–8.0 ppm).

  • Parameter: 16-64 scans, 1.5s relaxation delay.

Step 2: 2D


 HSQC (Natural Abundance) 
  • Objective: Assign the Carbon shifts for C2 and C5.

  • Critical Check: Look for the C5-H5 correlation.

    • If C5 is ~118 ppm , it is likely 3-Me-His .

    • If C5 is ~128 ppm , it is likely 1-Me-His .

Step 3: 2D


 NOESY (The "Smoking Gun") 
  • Objective: Determine spatial proximity of the methyl group.

  • Parameters: Mixing time (

    
    ) = 300-500 ms for small peptides (<1500 Da); 100-200 ms for larger peptides.
    
  • Analysis:

    • Locate the Methyl proton frequency (F1).

    • Scan F2 for cross-peaks.

    • Observation A: Cross-peak at ~3.0-3.2 ppm (H

      
       region) 
      
      
      
      1-Me-His .
    • Observation B: Cross-peak at ~7.0 ppm (H5 aromatic region)

      
      3-Me-His .
      

Step 4: 2D


 HMBC (Long-Range Coupling) 
  • Objective: Verify chemical bonding.

  • Optimization: Set long-range delay for

    
     ~ 8 Hz (approx 60 ms).
    
  • Analysis:

    • The Methyl protons will correlate to two carbons.

    • Both correlate to C2 (~136-138 ppm).

    • Discriminator:

      • 3-Me-His Methyl correlates to C5 (which has an HSQC peak).

      • 1-Me-His Methyl correlates to C

        
          (Quaternary, no HSQC peak).
        
Self-Validating Mechanism: The "Triangulation" Method

Do not rely on a single parameter. Use the "Triangulation" method to ensure data integrity.

Triangulation cluster_check Validation Logic Data1 1. Carbon Shift (HSQC) C5 < 120 ppm? Conclusion Definitive Assignment Data1->Conclusion Yes = 3-Me Data2 2. NOE Pattern Methyl -> H5? Data2->Conclusion Yes = 3-Me Data3 3. HMBC Connectivity Methyl -> Protonated Carbon? Data3->Conclusion Yes = 3-Me Validation If any condition fails, re-check pH and overlap.

Figure 2: The Triangulation Method for validating isomer assignment. All three data points must align for a confirmed result.

References
  • Hansen, A. L., & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 111(17), E1705-E1712. Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Link

  • Sudmeier, J. L., et al. (2003). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. Journal of Biomolecular NMR, 26, 191–197. Link

  • Hu, F., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(6), 1827–1837. Link

  • Aranibar, N., et al. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling.[2][3] Analytical Biochemistry, 410(1), 84-91.[2] Link

Sources

Comparative

Proteolytic Stability Comparison: D-His vs. N-methyl-D-His Peptides

This guide provides an in-depth technical comparison of D-Histidine (D-His) versus N-methyl-D-Histidine (N-Me-D-His) modifications in peptide engineering. It is designed for researchers optimizing peptide therapeutics fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of D-Histidine (D-His) versus N-methyl-D-Histidine (N-Me-D-His) modifications in peptide engineering. It is designed for researchers optimizing peptide therapeutics for proteolytic stability and bioavailability.[1]

Executive Summary

In the development of peptide therapeutics, enhancing proteolytic stability is a critical milestone.[1][2] While both D-amino acid substitution and N-methylation are gold-standard strategies to mitigate enzymatic degradation, they operate through distinct mechanistic pathways.

  • D-His: Primarily confers stability by disrupting the stereochemical recognition required by proteases. It is the most efficient single-step modification to block cleavage at a specific site.

  • N-methyl-D-His: Represents a "dual-defense" modification. It retains the stereochemical resistance of the D-isomer while adding steric occlusion and removing a hydrogen bond donor. This modification is typically employed not just for incremental stability, but to simultaneously enhance membrane permeability and conformational rigidity .

This guide analyzes the performance, mechanistic basis, and synthetic trade-offs of these two modifications.

Mechanistic Basis of Stability

To understand the stability differences, one must look at the protease active site interaction.

D-Histidine (Stereochemical Mismatch)

Proteases like trypsin and chymotrypsin possess active sites evolved to bind L-amino acids in an extended conformation.

  • Mechanism: When D-His is introduced, the side chain (

    
     group) projects in the opposite spatial orientation relative to the peptide backbone. This prevents the "scissile bond" (the amide bond to be cleaved) from aligning with the enzyme's catalytic triad (e.g., Ser-His-Asp).
    
  • Result: The enzyme simply cannot "fit" the substrate to catalyze hydrolysis.

N-methyl-D-Histidine (Steric & Electronic Shielding)

This modification adds a methyl group (


) to the amide nitrogen.
  • Steric Hindrance: The bulky methyl group creates a physical barrier, preventing the protease from accessing the peptide bond.

  • Electronic Effect: It replaces the amide proton (

    
    ), removing a critical Hydrogen Bond Donor. Many proteases require this H-bond to stabilize the transition state (oxyanion hole).
    
  • Conformational Lock: The

    
    -methyl group restricts the rotation of the backbone (
    
    
    
    angles), often forcing the peptide into a cis or specific trans conformation that proteases do not recognize.
Visualization: Mechanism of Resistance

The following diagram illustrates why these modifications fail to be processed by serine proteases.

ProteaseResistance Protease Serine Protease (Active Site) L_His L-His Peptide (Natural Substrate) Protease->L_His Recognizes D_His D-His Peptide (Stereoisomer) Protease->D_His Fails to Bind N_Me_D_His N-Me-D-His Peptide (Dual Modified) Protease->N_Me_D_His Repels Hydrolysis Hydrolysis (Cleavage) L_His->Hydrolysis Induced Fit NoReaction1 No Reaction (Steric Mismatch) D_His->NoReaction1 Side chain misalignment NoReaction2 No Reaction (Steric + H-Bond Loss) N_Me_D_His->NoReaction2 Methyl blocks access & No H-bond donor

Caption: Mechanistic divergence in proteolytic resistance. L-His fits the active site; D-His misaligns spatially; N-Me-D-His adds a steric blockade and removes the H-bond donor necessary for catalysis.

Comparative Performance Analysis

The following table synthesizes data from general peptide stability studies (e.g., Journal of Medicinal Chemistry, Biopolymers) comparing these specific modifications.

FeatureD-His PeptideN-methyl-D-His Peptide
Proteolytic Stability High (

vs L-His)
Very High (

vs L-His)
Serum Half-life (

)
Typically hours to days Typically days (often superior due to exopeptidase resistance)
Mechanism Stereochemical non-recognitionStereochemical + Steric hindrance + H-bond removal
Membrane Permeability Low to Moderate (no change in polarity)Enhanced (Increased lipophilicity, loss of H-bond donor)
Synthesis Difficulty Low (Standard SPPS)High (Steric hindrance during coupling, racemization risk)
Solubility High (Polar side chain exposed)Variable (Can decrease solubility due to aggregation)
Receptor Affinity Often maintained (if side chain angle permits)Risk of Loss (Methyl group may clash with receptor pocket)
Key Insight: The "Diminishing Returns" of Stability

If your primary goal is solely to prevent cleavage at the Histidine site, D-His is usually sufficient . The enzyme already cannot cut it.

  • Why use N-Me-D-His? You choose the N-methyl variant when you need to prevent aggregation , improve oral bioavailability (permeability), or protect adjacent residues by locking the local conformation.

Experimental Protocols

To validate these properties in your own lead compounds, use the following self-validating protocols.

A. In Vitro Serum Stability Assay

This assay mimics the systemic circulation environment.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • Test Peptides (L-His control, D-His, N-Me-D-His).

  • Internal Standard (e.g., Warfarin or a stable non-natural peptide).

  • LC-MS/MS system.[3][4]

Workflow:

  • Preparation: Dissolve peptides to 1 mM in DMSO. Dilute to 10 µM in pre-warmed (37°C) human serum (final DMSO <1%).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min (24h):
    
    • Remove 50 µL aliquot.

    • Add 200 µL ice-cold Acetonitrile (with Internal Standard) to precipitate serum proteins.

    • Centrifuge at 10,000

      
       for 10 min.
      
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
B. Enzymatic Challenge (Trypsin/Chymotrypsin)

This provides a cleaner mechanistic look than serum (which contains a soup of enzymes).

Protocol:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

  • Detection: RP-HPLC at 214 nm.

  • Self-Validation: Run a positive control (L-His peptide) which must degrade >50% within 30 minutes to validate enzyme activity.

Experimental Workflow Diagram

StabilityAssay Start Peptide Stock (1 mM DMSO) Incubation Incubation (Serum or Enzyme @ 37°C) Start->Incubation Sampling Time-Point Sampling (0, 15, 30... 1440 min) Incubation->Sampling At intervals Quench Quench & Precipitate (ACN + Internal Std) Sampling->Quench Stop Reaction Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS Analysis (Quantify Parent Ion) Centrifuge->LCMS Supernatant Data Calculate t1/2 (First-order kinetics) LCMS->Data

Caption: Standardized workflow for determining peptide proteolytic half-life (


) using LC-MS quantification.

Synthesis & Manufacturing Considerations

While N-Me-D-His offers theoretical advantages, it imposes significant synthetic burdens.

Coupling Difficulty
  • D-His: Couples like a standard amino acid. Standard activators (DIC/Oxyma or HBTU) work well.

  • N-Me-D-His: The secondary amine is sterically hindered and less nucleophilic.

    • Requirement: You must use high-efficiency coupling reagents like HATU or PyAOP .

    • Protocol: Double coupling is mandatory. Extended reaction times (2-4 hours) are often required.

    • Racemization Risk: High activation energy increases the risk of racemization (converting D back to L or mixed species) during coupling.

Cost Implications
  • D-His: Commodity pricing ($).[5]

  • N-Me-D-His: Specialty reagent (

    
    ). Often requires custom synthesis or expensive building blocks (e.g., Fmoc-N-Me-D-His(Trt)-OH).
    

References

  • Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

  • Gentilucci, L., et al. (2010). "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization."[6][7] Current Pharmaceutical Design. Link

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity Validation of N-Methyl Histidine Analogs

Introduction: Beyond the Biomarker - Unlocking the Therapeutic Potential of N-Methyl Histidine Analogs N-methyl-histidine (NMH) isomers, such as 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), are traditionally re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Biomarker - Unlocking the Therapeutic Potential of N-Methyl Histidine Analogs

N-methyl-histidine (NMH) isomers, such as 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), are traditionally recognized in clinical chemistry as biomarkers for myofibrillar protein degradation and dietary meat intake.[1] However, this narrow view is rapidly evolving. The targeted methylation of the histidine imidazole ring introduces profound changes to its biochemical properties, including its volume, hydrophobicity, and protonation state.[2] These modifications are not random; they are catalyzed by specific methyltransferases like METTL9 (for N1-methylation) and SETD3 (for N3-methylation), which regulate a host of cellular processes from gene translation to smooth muscle contraction.[2]

This has spurred significant interest in developing N-methyl histidine analogs as potential therapeutic agents. By synthetically modifying the core histidine structure, we can design molecules that selectively interact with key biological targets, such as enzymes and G-protein coupled receptors (GPCRs), to modulate disease pathways. Proposed therapeutic applications range from managing metabolic syndrome and rheumatoid arthritis to exploring novel treatments for neurological disorders.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel N-methyl histidine analogs. We will move beyond simple screening to establish a robust, multi-tiered validation strategy that ensures scientific rigor and provides a clear path from initial hit identification to lead optimization. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for characterizing these promising compounds.

Chapter 1: Defining the Battlefield - Identifying and Understanding the Molecular Targets

The biological effects of N-methyl histidine analogs are dictated by their interaction with specific protein targets. A successful validation campaign begins with a clear understanding of these targets and the pathways they regulate.

Key Enzyme Families: The Methyltransferases

A primary class of targets for N-methyl histidine analogs are the enzymes that natively methylate histidine residues. Analogs can be designed as inhibitors or alternative substrates for these enzymes.

  • Histidine Methyltransferases (e.g., METTL9, SETD3): These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to specific nitrogen atoms on the histidine imidazole ring.[2] METTL9, for instance, is highly specific for the N1 position of histidine within a "His-x-His" motif.[2] Analogs can be designed to block the active site, thereby inhibiting the methylation of downstream protein substrates involved in processes like zinc transport and innate immunity.[2]

  • Histidine Decarboxylase (HDC): This enzyme catalyzes the conversion of histidine to histamine, a key mediator of allergic reactions and gastric acid secretion.[4] Analogs can be evaluated for their ability to inhibit HDC, offering a potential therapeutic avenue for inflammatory conditions.

G-Protein Coupled Receptors (GPCRs): Signaling Hubs

The imidazole ring of histidine is a crucial component of many ligands that activate GPCRs, the largest family of cell surface receptors and a major drug target class.[5] N-methyl histidine analogs can be designed to act as agonists, antagonists, or allosteric modulators of specific GPCRs, such as histamine receptors (H1-H4), to influence a vast array of physiological responses.

The following diagram illustrates a canonical GPCR signaling cascade, a common pathway modulated by histidine-like ligands.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR G_Protein Gαβγ GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Ligand NMH Analog Ligand->GPCR 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: Canonical G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Chapter 2: The In Vitro Gauntlet: A Multi-Assay Approach to Validation

A tiered in vitro testing strategy is essential to build a comprehensive profile of an N-methyl histidine analog. This process moves from broad, target-based screening to more complex, cell-based assays that reflect a more physiological context.

Tier 1: Target Engagement and Potency

The first step is to confirm that the analog directly interacts with its intended target and to quantify the potency of this interaction.

A. Enzyme Inhibition Assays

For analogs targeting enzymes like histidine methyltransferases or decarboxylases, quantifying the 50% inhibitory concentration (IC50) is a critical first step.[6]

Protocol: High-Throughput Histidine Decarboxylase (HDC) Inhibition Assay

This protocol describes a colorimetric assay suitable for high-throughput screening (HTS) to identify inhibitors of HDC.

  • Principle: This assay indirectly measures HDC activity by quantifying the production of H₂O₂. HDC produces histamine, which is then oxidized by a diamine oxidase, generating H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

  • Materials:

    • Recombinant human HDC enzyme

    • L-Histidine (substrate)

    • Pyridoxal 5'-phosphate (PLP, cofactor)

    • Diamine Oxidase (DAO)

    • Horseradish Peroxidase (HRP)

    • Amplex Red (or similar chromogenic substrate)

    • Test compounds (N-methyl histidine analogs)

    • Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)

    • 384-well microplates, black, flat-bottom

  • Procedure:

    • Prepare a master mix containing assay buffer, HRP, Amplex Red, DAO, and PLP.

    • Dispense 1 µL of test compound (dissolved in DMSO) or DMSO control into wells of the 384-well plate.

    • Add 20 µL of the master mix to each well.

    • Add 10 µL of HDC enzyme solution to all wells except for the negative control wells (add buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of L-histidine substrate solution.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. GPCR Binding & Functional Assays

For GPCRs, we must assess both binding affinity and functional activity (i.e., whether the analog activates or blocks the receptor).

  • Binding Assays: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.

  • Functional Assays: These assays measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or β-arrestin recruitment.[7][8] These are crucial for determining if a compound is an agonist or antagonist.

Comparative Performance Data

All quantitative data should be systematically organized to allow for direct comparison between different analogs and a reference compound (e.g., native histidine or a known inhibitor).

Compound IDTargetAssay TypePotency (IC50/EC50/Ki)Max Response (% of Control)Notes
NMH-A01 HDCEnzyme Inhibition1.2 µM98%Competitive inhibitor
NMH-A02 HDCEnzyme Inhibition> 100 µMN/AInactive
NMH-B01 H2 ReceptorcAMP Accumulation250 nM (EC50)85%Partial Agonist
NMH-B02 H2 ReceptorcAMP Accumulation50 nM (IC50)100% (Inhibition)Antagonist
Reference HDCEnzyme Inhibition15 µM100%Known inhibitor
Tier 2: Cell-Based Validation

Moving into a cellular context is a critical step to validate the findings from biochemical assays and to assess properties like cell permeability and potential cytotoxicity.

Protocol: Cell-Based GPCR-Mediated cAMP Assay (GloSensor™)

This protocol outlines a method to measure GPCR activation in living cells by quantifying changes in cyclic AMP (cAMP), a common second messenger.[9]

  • Principle: The assay uses a genetically engineered firefly luciferase that contains a cAMP-binding motif. When intracellular cAMP levels rise, cAMP binds to the luciferase, inducing a conformational change that results in light production.[9]

  • Materials:

    • HEK293 cells stably expressing the target GPCR and the GloSensor™ cAMP plasmid.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • GloSensor™ cAMP Reagent.

    • Test compounds (N-methyl histidine analogs).

    • Reference agonist/antagonist for the target GPCR.

    • White, opaque 96- or 384-well cell culture plates.

  • Procedure:

    • Seed the engineered HEK293 cells into the white-walled plates and culture overnight to allow for cell attachment.

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and equilibrate it to room temperature.

    • Remove the culture medium from the cells and add the equilibrated GloSensor™ reagent.

    • Incubate the plate at room temperature for 2 hours to allow the reagent to load into the cells.

    • Prepare serial dilutions of the test compounds and reference ligands.

    • Add the compounds to the plate. For antagonist testing, pre-incubate with the antagonist before adding a reference agonist.

    • Read the luminescence signal kinetically or as an endpoint measurement (typically 15-30 minutes post-stimulation) using a luminometer.

  • Data Analysis:

    • Normalize the luminescence data to a vehicle control.

    • For agonists, plot the normalized signal versus compound concentration to determine the EC50 (half-maximal effective concentration).

    • For antagonists, plot the inhibition of the agonist response versus antagonist concentration to determine the IC50.

The following diagram illustrates the workflow for a typical cell-based validation cascade.

Cell_Validation_Workflow cluster_workflow Cell-Based Validation Workflow Start Synthesized NMH Analog Assay1 Primary Screen: Target Functional Assay (e.g., cAMP, Ca2+) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Dose-Response & Potency Determination (EC50 / IC50) Decision1->Assay2 Yes Inactive Inactive/ Discard Decision1->Inactive No Assay3 Selectivity Screening: Counter-Assay Panel (Related Receptors) Assay2->Assay3 Assay4 Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay3->Assay4 Decision2 Selective & Non-Toxic? Assay4->Decision2 End Lead Candidate Decision2->End Yes Decision2->Inactive No

Caption: Workflow for cell-based validation of NMH analogs.

Conclusion: Synthesizing the Data for a Path Forward

The successful validation of an N-methyl histidine analog requires a methodical, evidence-based approach. By systematically progressing from specific biochemical assays that confirm target engagement and potency to more complex cell-based assays that assess functional activity in a physiological context, researchers can build a robust data package. This multi-tiered strategy not only validates the biological activity of the compound but also provides critical insights into its mechanism of action, selectivity, and potential for therapeutic development. The frameworks and protocols provided in this guide serve as a foundation for designing and executing a validation plan that is both scientifically sound and resource-efficient, ultimately accelerating the journey from a novel chemical entity to a promising lead candidate.

References

  • Cao, X., et al. (2023). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC. Available at: [Link]

  • PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). PathBank. Available at: [Link]

  • Xiong, Y., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. Available at: [Link]

  • Al-Ghaferi, N., et al. (2023). Biochemistry, Histidine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Ohta, H., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Protein Engineering, Design and Selection. Available at: [Link]

  • Stephenson, K., et al. (2004). Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Panton, L.J., et al. (1990). In vitro and in vivo studies of the effects of halogenated histidine analogs on Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. Rupa Health. Available at: [Link]

  • Ohta, H., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. ResearchGate. Available at: [Link]

  • Boparai, J.K., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences. Available at: [Link]

  • Salem Press. (2024). Histidine as a therapeutic supplement. Salem Press. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available at: [Link]

  • de la Torre, B.G., & Albericio, F. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Chemical Biology. Available at: [Link]

  • Wilke, K.E., et al. (2014). Inactivation of Multiple Bacterial Histidine Kinases by Targeting the ATP-Binding Domain. ACS Chemical Biology. Available at: [Link]

  • Jin, J. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Drug Target Review. (2024). The value of GPCR cell-based assays in drug discovery. Drug Target Review. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Mass Spectrometry Fragmentation of N-Methyl Histidine Peptides

For researchers in proteomics and drug development, the precise characterization of post-translational modifications (PTMs) is paramount. Among these, the methylation of histidine residues, resulting in isomers like 1-me...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in proteomics and drug development, the precise characterization of post-translational modifications (PTMs) is paramount. Among these, the methylation of histidine residues, resulting in isomers like 1-methylhistidine (1-MH, Nπ-methylhistidine) and 3-methylhistidine (3-MH, Nτ-methylhistidine), presents a unique analytical challenge.[1][2] These modifications, which play roles in muscle protein metabolism and potentially in various disease states, require sophisticated mass spectrometry (MS) techniques for their unambiguous identification and localization.[1][3][4] This guide provides an in-depth comparison of the fragmentation patterns of N-methyl histidine-containing peptides, offering field-proven insights and experimental protocols to navigate this complex analytical landscape.

The Biological Significance of N-Methyl Histidine

N-methylated histidine residues are important biomarkers. 3-methylhistidine is formed through the post-translational methylation of actin and myosin and is released during the breakdown of muscle proteins.[1] Its presence in plasma or urine can be an indicator of muscle degradation.[1] On the other hand, 1-methylhistidine is not endogenously produced in humans but is found in the skeletal muscle of other species, making it a useful marker to distinguish between dietary meat intake and endogenous muscle protein turnover.[1] The accurate differentiation and quantification of these isomers are therefore crucial for biomedical research.[3][5]

Fundamentals of Peptide Fragmentation in Mass Spectrometry

To understand the nuances of N-methyl histidine peptide analysis, a firm grasp of common fragmentation techniques is essential. In tandem mass spectrometry (MS/MS), precursor peptide ions are isolated and fragmented to generate product ions, which provide sequence information.[6][7] The primary methods employed are:

  • Collision-Induced Dissociation (CID): The most widely used method, CID involves the collision of precursor ions with neutral gas molecules, leading to the cleavage of amide bonds along the peptide backbone and generating primarily b- and y-type fragment ions.[6][8] CID is generally more effective for small, low-charged peptides.[8]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique, HCD utilizes higher activation energy, resulting in a predominance of y-type ions and allowing for the detection of low-mass immonium ions, which can be diagnostic for specific amino acids and their modifications.[8][9]

  • Electron-Transfer Dissociation (ETD): This "soft" fragmentation method involves the transfer of an electron to a multiply protonated peptide, causing cleavage of the N-Cα backbone bonds to produce c- and z-type fragment ions.[8][9] ETD is particularly advantageous for preserving labile PTMs that might be lost during CID or HCD.[8]

The choice of fragmentation technique significantly impacts the resulting spectrum and the ability to localize modifications. For labile PTMs, ETD is often preferred, while HCD can provide valuable diagnostic ions for PTM identification.[9]

Distinguishing 1-Methylhistidine and 3-Methylhistidine Peptides

The key to differentiating peptides containing 1-MH and 3-MH lies in their distinct fragmentation behaviors. While they are isomeric, the position of the methyl group on the imidazole ring influences charge distribution and subsequent fragmentation pathways.

The Power of Diagnostic Immonium Ions

A significant breakthrough in identifying methylated histidine residues comes from the observation of a specific immonium ion. While unmodified histidine produces a strong immonium ion at m/z 110.0718, peptides containing N-methylhistidine exhibit a characteristic immonium ion at m/z 124.0875.[10] This diagnostic ion, readily observed in HCD spectra, provides a clear indication of histidine methylation.[10]

Fragmentation Differences Under CID and HCD

While the presence of the m/z 124 immonium ion confirms methylation, distinguishing between the 1-MH and 3-MH isomers requires a more detailed analysis of the full fragmentation pattern. Studies have shown that the relative abundances of certain fragment ions can differ between the two isomers, a phenomenon that can be exploited for their differentiation.[2]

For instance, one study highlighted that at different collision energies, the two isomers exhibit distinct mass spectrometric behaviors, allowing for their individual determination.[2] While specific, universally applicable fragmentation rules are still an area of active research, careful optimization of collision energy and meticulous comparison of spectra from synthetic standards are crucial for confident assignment.

The workflow for distinguishing these isomers can be visualized as follows:

Fragmentation_Workflow cluster_Data_Analysis Key Diagnostic Features Peptide_Mixture Peptide Mixture (containing 1-MH and 3-MH) LC_Separation Liquid Chromatography (HILIC or Reversed-Phase) Peptide_Mixture->LC_Separation Injection MS1_Analysis MS1 Analysis (Precursor Ion Selection) LC_Separation->MS1_Analysis Elution Fragmentation Fragmentation (HCD/CID) MS1_Analysis->Fragmentation Isolation MS2_Analysis MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2_Analysis Detection Data_Analysis Data Analysis MS2_Analysis->Data_Analysis Spectral Interpretation Immonium_Ion Immonium Ion (m/z 124.0875) Data_Analysis->Immonium_Ion Fragment_Ratios Differential Fragment Ion Ratios Data_Analysis->Fragment_Ratios

Caption: Workflow for the mass spectrometric analysis and differentiation of N-methyl histidine peptide isomers.

The Role of Ion Mobility Mass Spectrometry

A powerful, complementary technique for separating isomeric peptides is ion mobility spectrometry (IMS).[11] IMS separates ions based on their size, shape, and charge in the gas phase. Peptides containing 1-MH and 3-MH can exhibit different collisional cross-sections, allowing for their separation by IMS prior to fragmentation.[11] This approach provides an additional dimension of separation, significantly enhancing the confidence in isomer identification.[11]

Comparative Fragmentation Data

The following table summarizes the key mass spectrometric features used to identify and differentiate N-methyl histidine peptides.

FeatureUnmodified Histidine1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)
Precursor Mass Shift N/A+14.0156 Da+14.0156 Da
Immonium Ion (HCD) m/z 110.0718[10]m/z 124.0875[10]m/z 124.0875[10]
Diagnostic Fragments (CID/HCD) Standard b- and y-ionsIsomer-specific fragment ion ratiosIsomer-specific fragment ion ratios
ETD Fragmentation c- and z-ions, preserves side chainc- and z-ions, preserves methyl groupc- and z-ions, preserves methyl group
Ion Mobility Separation BaselineSeparable from 3-MH[11]Separable from 1-MH[11]

Experimental Protocol: Bottom-Up Proteomics Workflow for N-Methyl Histidine Peptide Analysis

This protocol outlines a standard bottom-up proteomics approach for the analysis of proteins potentially containing N-methyl histidine.[12][13]

1. Protein Extraction and Digestion:

  • Lyse cells or tissues using a suitable buffer containing protease inhibitors.

  • Quantify the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.[13][14]

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.[14]

2. Peptide Desalting and Cleanup:

  • Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.[14] This step is crucial for optimal performance in the mass spectrometer.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the desalted peptides using reversed-phase high-performance liquid chromatography (HPLC) with a gradient of increasing organic solvent. This separates peptides based on their hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time.

  • Mass Spectrometry (MS):

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Perform a full scan to detect the m/z of eluting precursor peptides.

    • MS2 Scans (Fragmentation): Select the most intense precursor ions from the MS1 scan for fragmentation using HCD. Set the normalized collision energy to a value optimized for peptide fragmentation (e.g., 28 eV).[10] It is beneficial to acquire data at multiple collision energies to observe a wider range of fragment ions.

4. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

  • Variable Modifications: Include N-methylhistidine (+14.0156 Da) as a variable modification in your search parameters.

  • Manual Validation: Manually inspect the MS/MS spectra of identified N-methyl histidine-containing peptides to confirm the presence of the diagnostic immonium ion (m/z 124.0875) and a sufficient number of b- and y-type fragment ions for confident sequence assignment and localization of the modification.

Experimental_Protocol Start Protein Sample Digestion Reduction, Alkylation, & Tryptic Digestion Start->Digestion Desalting C18 Desalting Digestion->Desalting LC_MSMS LC-MS/MS Analysis (HCD Fragmentation) Desalting->LC_MSMS Data_Analysis Database Search & Spectral Validation LC_MSMS->Data_Analysis Result Identified & Localized N-Methyl Histidine Peptides Data_Analysis->Result

Caption: A streamlined bottom-up proteomics workflow for the identification of N-methyl histidine peptides.

Conclusion and Future Perspectives

The robust identification and differentiation of 1-methylhistidine and 3-methylhistidine containing peptides are achievable through the strategic application of modern mass spectrometry techniques. The presence of a diagnostic immonium ion in HCD spectra provides a strong indication of histidine methylation, while careful analysis of fragmentation patterns and the use of ion mobility can enable isomer distinction. As our understanding of the biological roles of histidine methylation expands, the continued development of analytical methods will be essential for advancing research in this exciting field. The protocols and insights provided in this guide serve as a valuable resource for researchers embarking on the analysis of this important post-translational modification.

References

  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
  • CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2025, August 6).
  • CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (n.d.).
  • Creative Proteomics. (n.d.). Protocols: PTM Identification via Mass Spectrometry.
  • Creative Proteomics. (2018, June 4). Strategies for Post-Translational Modifications (PTMs).
  • ResearchGate. (n.d.). HCD and ETD spectra of modified peptides. Molecular ions are marked...
  • CDC Stacks. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows.
  • QB3 Berkeley. (n.d.). Identification of Protein Modifications.
  • BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine.
  • Chemical Communications (RSC Publishing). (n.d.). Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry.
  • PMC. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows.
  • PubMed. (2011, March 1). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling.
  • Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis | Laboratory Research.
  • PMC. (2023, July 22). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry.
  • PMC. (n.d.). Large-scale identification of protein histidine methylation in human cells.
  • PMC - NIH. (n.d.). Enzymology and significance of protein histidine methylation.
  • ResearchGate. (2021, August 23). Enzymology and significance of protein histidine methylation.
  • MDPI. (2023, February 20). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
  • ResearchGate. (2025, August 10). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling | Request PDF.
  • EMBL-EBI. (n.d.). Finding and using Diagnostic Ions in Collisional Induced Crosslinked Peptide Fragmentation Spectra.
  • PMC. (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry.
  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019, December 4).
  • PMC. (n.d.). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • PolyU Electronic Theses. (n.d.). fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins.
  • bioRxiv. (2022, July 1). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral.
  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (n.d.).
  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers.

Sources

Validation

The Strategic Incorporation of N-methyl D-histidine in Drug Discovery: A Cost-Benefit Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is a constant endeavor.

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is a constant endeavor. Native peptides, despite their high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability. Chemical modifications offer a powerful toolkit to overcome these limitations, and among them, the use of unnatural amino acids (UAAs) has emerged as a key strategy. This guide provides an in-depth cost-benefit analysis of a specific UAA, N-methyl D-histidine (NMDH), offering a comparative perspective against other alternatives to inform rational drug design.

The Rationale for N-methyl D-histidine: Enhancing Peptide Therapeutics

The incorporation of N-methyl D-histidine into a peptide sequence is a deliberate strategic choice aimed at conferring several advantageous properties. N-methylation of the peptide backbone, specifically at the amide nitrogen, introduces a conformational constraint that can significantly impact the molecule's biological activity and pharmacokinetic profile.[1][2][3] The use of the D-enantiomer further contributes to proteolytic resistance, as proteases are stereospecific for L-amino acids.[4][5][6]

The core benefits of incorporating NMDH can be summarized as:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, effectively shielding the adjacent peptide bond from enzymatic cleavage.[2][7][8] This leads to a longer in-vivo half-life and sustained therapeutic effect.

  • Enhanced Membrane Permeability and Bioavailability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone.[9][10] This can lead to increased lipophilicity and improved passive diffusion across cellular membranes, potentially enabling oral bioavailability.[9][11]

  • Modulation of Receptor Binding and Selectivity: The conformational rigidity imposed by N-methylation can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][12] However, this effect is highly context-dependent and requires careful structural consideration.[12]

  • Tuning of Physicochemical Properties: N-methylation of the histidine imidazole ring can alter its pKa, affecting its charge state at physiological pH and potentially influencing interactions with target proteins or metal ions.[13][14]

Cost-Benefit Analysis: N-methyl D-histidine vs. Alternatives

The decision to incorporate NMDH or any other modified amino acid is a trade-off between the potential therapeutic advantages and the associated costs. Here, we present a comparative analysis of NMDH against common alternatives.

Performance Comparison

The following table summarizes the qualitative and quantitative impact of NMDH and its alternatives on key peptide properties, with supporting experimental data where available.

ModificationImpact on Proteolytic StabilityImpact on Receptor Binding AffinityImpact on BioavailabilitySupporting Experimental Data (Example)
N-methyl D-histidine (NMDH) High Context-dependent (can increase or decrease) Potentially Increased N-methylated somatostatin analogues have shown significantly increased stability and oral bioavailability of 10% in a tri-N-methylated version.[9]
D-Histidine High Context-dependent (can decrease) Generally Unchanged Substitution of L-amino acids with D-amino acids is a well-established method to increase proteolytic resistance.[4][5][6]
Standard Protected L-Histidine (e.g., Fmoc-His(Trt)-OH) Low Baseline Low Serves as the standard for comparison; susceptible to enzymatic degradation.
PEGylation Very High Can decrease due to steric hindrance Increased (longer circulation) PEGylation is a clinically proven method to improve the pharmacokinetic profile of peptide drugs.[15]
Cyclization High Often increased due to conformational constraint Potentially Increased Cyclosporine, a cyclic peptide with N-methylated residues, exhibits excellent oral bioavailability.[4][16]
Cost Comparison

The synthesis of unnatural amino acids is inherently more complex and costly than their natural counterparts.[1] The following table provides an estimated cost comparison for various protected histidine derivatives. It is important to note that these prices are approximate and can vary based on supplier, purity, and scale.

CompoundApproximate Cost (per gram)Key Considerations
Fmoc-N-methyl-D-histidine High ($500 - $1500+)High cost is a significant factor, particularly for large-scale synthesis.
Fmoc-D-His(Trt)-OH Moderate (~$25 - $50)[17]A more cost-effective option for introducing a D-amino acid.
Fmoc-L-His(Trt)-OH Low (~$15 - $30)The standard and most economical choice.
Fmoc-His(Boc)-OH Moderate (~$30 - $60)[17]Offers superior performance in reducing racemization during synthesis.[17]

Experimental Protocols

The successful incorporation of N-methyl D-histidine into a peptide sequence requires specialized synthetic protocols. Below are detailed methodologies for the synthesis of the NMDH building block and its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-N-methyl-D-histidine

The synthesis of Fmoc-N-methyl-D-histidine can be achieved through a multi-step process, often starting from commercially available D-histidine. A common approach involves the protection of the amino and imidazole groups, followed by N-methylation and subsequent deprotection and Fmoc protection. The Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group, is an effective strategy.[18]

Workflow for Fmoc-N-methyl-D-histidine Synthesis:

D_His D-Histidine Protected_His Side-chain & Carboxyl Protected D-Histidine D_His->Protected_His Protection oNBS_His o-NBS Protected D-Histidine Protected_His->oNBS_His o-NBS-Cl NMe_oNBS_His N-methylated o-NBS D-Histidine oNBS_His->NMe_oNBS_His Methylation (e.g., (CH3)2SO4, DBU) NMe_His N-methyl D-Histidine NMe_oNBS_His->NMe_His o-NBS Deprotection (e.g., Thiophenol, DBU) Fmoc_NMDH Fmoc-N-methyl-D-histidine NMe_His->Fmoc_NMDH Fmoc Protection (Fmoc-OSu) Resin Solid Support Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling_NMDH Coupling of Fmoc-NMDH-OH (HATU/HOAt/DIPEA) Washing1->Coupling_NMDH Washing2 Washing Coupling_NMDH->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Deprotection2 Fmoc Deprotection Capping->Deprotection2 Coupling_Next_AA Coupling of Next Fmoc-AA-OH Deprotection2->Coupling_Next_AA Repeat Repeat Cycle Coupling_Next_AA->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.